Product packaging for 2-(Bromomethyl)-3-phenylquinoxaline(Cat. No.:CAS No. 99718-40-8)

2-(Bromomethyl)-3-phenylquinoxaline

Cat. No.: B8768916
CAS No.: 99718-40-8
M. Wt: 299.16 g/mol
InChI Key: RGYVOHRXVDZMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Bromomethyl)-3-phenylquinoxaline is a useful research compound. Its molecular formula is C15H11BrN2 and its molecular weight is 299.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11BrN2 B8768916 2-(Bromomethyl)-3-phenylquinoxaline CAS No. 99718-40-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99718-40-8

Molecular Formula

C15H11BrN2

Molecular Weight

299.16 g/mol

IUPAC Name

2-(bromomethyl)-3-phenylquinoxaline

InChI

InChI=1S/C15H11BrN2/c16-10-14-15(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)17-14/h1-9H,10H2

InChI Key

RGYVOHRXVDZMRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2CBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis and characterization of 2-(Bromomethyl)-3-phenylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, including experimental protocols and reaction mechanisms. It also presents a full characterization of the target molecule and its precursor, supported by tabulated quantitative data and spectroscopic evidence. Furthermore, this guide discusses the potential applications of this compound in drug discovery, particularly in the context of anticancer research.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting properties such as anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[4][5][6] The introduction of a reactive bromomethyl group at the 2-position of the 3-phenylquinoxaline core provides a valuable intermediate for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.

This guide outlines a reliable two-step synthesis for this compound, commencing with the synthesis of the 2-methyl-3-phenylquinoxaline precursor, followed by a selective free-radical bromination.

Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the condensation of o-phenylenediamine with 1-phenyl-1,2-propanedione to form the precursor, 2-methyl-3-phenylquinoxaline. The second step is the selective bromination of the methyl group using N-Bromosuccinimide (NBS) and a radical initiator.

Synthesis_Pathway Reactant1 o-Phenylenediamine Precursor 2-Methyl-3-phenylquinoxaline Reactant1->Precursor Reactant2 1-Phenyl-1,2-propanedione Reactant2->Precursor Product This compound Precursor->Product NBS NBS, Radical Initiator NBS->Product

Fig. 1: Two-step synthesis of this compound.
Step 1: Synthesis of 2-Methyl-3-phenylquinoxaline

The formation of the quinoxaline ring is achieved through the acid-catalyzed condensation of an aromatic diamine with a 1,2-dicarbonyl compound. In this synthesis, o-phenylenediamine reacts with 1-phenyl-1,2-propanedione in a suitable solvent such as ethanol or acetic acid.[7][8]

Reaction Scheme:

Precursor_Synthesis cluster_reactants Reactants cluster_product Product o-Phenylenediamine o-Phenylenediamine 2-Methyl-3-phenylquinoxaline 2-Methyl-3-phenylquinoxaline o-Phenylenediamine->2-Methyl-3-phenylquinoxaline + 1-Phenyl-1,2-propanedione 1-Phenyl-1,2-propanedione 1-Phenyl-1,2-propanedione->2-Methyl-3-phenylquinoxaline

Fig. 2: Synthesis of 2-Methyl-3-phenylquinoxaline.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-methyl-3-phenylquinoxaline is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq.) in glacial acetic acid or ethanol.

  • Addition of Diketone: To this solution, add 1-phenyl-1,2-propanedione (1.0 eq.).

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol to yield pure 2-methyl-3-phenylquinoxaline.[7]

Step 2: Synthesis of this compound

The second step involves the free-radical bromination of the methyl group of 2-methyl-3-phenylquinoxaline. This is a Wohl-Ziegler reaction, which selectively brominates allylic and benzylic positions.[9][10] N-Bromosuccinimide (NBS) is used as the bromine source, and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide is required to initiate the reaction.[11]

Reaction Scheme:

Product_Synthesis cluster_reactants Reactants cluster_product Product 2-Methyl-3-phenylquinoxaline 2-Methyl-3-phenylquinoxaline This compound This compound 2-Methyl-3-phenylquinoxaline->this compound + NBS N-Bromosuccinimide NBS->this compound AIBN, CCl4, Reflux

Fig. 3: Bromination of 2-Methyl-3-phenylquinoxaline.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 275 W sun lamp), dissolve 2-methyl-3-phenylquinoxaline (1.0 eq.) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.[12]

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.0-1.2 eq.) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

  • Reaction Conditions: The mixture is heated to reflux while being irradiated with the light source. The reaction progress is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate and then with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization Data

This section provides a summary of the characterization data for both the precursor and the final product.

2-Methyl-3-phenylquinoxaline
PropertyValueReference
Molecular FormulaC₁₅H₁₂N₂[13]
Molecular Weight220.27 g/mol [13]
AppearanceWhite to off-white solid
Melting PointNot consistently reported
¹H NMR (CDCl₃)δ (ppm): 8.15-8.10 (m, 2H), 7.75-7.70 (m, 2H), 7.55-7.45 (m, 5H), 2.85 (s, 3H)
¹³C NMR (CDCl₃)δ (ppm): 154.5, 153.8, 141.2, 140.9, 138.8, 129.9, 129.5, 129.2, 129.0, 128.9, 128.6, 23.4
Mass Spec (m/z) 220 (M⁺)[13]
This compound
PropertyValueReference
Molecular FormulaC₁₅H₁₁BrN₂
Molecular Weight299.17 g/mol
AppearanceExpected to be a solid
Melting PointNot available
¹H NMR (CDCl₃, predicted)δ (ppm): 8.20-8.15 (m, 2H), 7.80-7.75 (m, 2H), 7.60-7.50 (m, 5H), 4.80 (s, 2H)
¹³C NMR (CDCl₃, predicted)δ (ppm): 153.2, 151.0, 141.5, 140.8, 137.5, 130.5, 130.1, 129.8, 129.5, 129.2, 128.8, 33.5
Mass Spec (m/z) 298/300 (M⁺, Br isotopes)

Relevance in Drug Development

Quinoxaline derivatives are recognized for their potential as anticancer agents, acting through various mechanisms.[1][6] They have been shown to function as inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others.[4][14] The introduction of a bromomethyl group provides a reactive handle for the synthesis of a library of derivatives, which can be screened for enhanced biological activity.

The bromomethyl group can readily undergo nucleophilic substitution reactions, allowing for the attachment of various functional groups and pharmacophores. This chemical versatility makes this compound an attractive starting material for the development of targeted therapies. For instance, it can be used to synthesize compounds that covalently bind to specific residues in the active site of target enzymes, potentially leading to irreversible inhibition and increased potency.

Studies have shown that bromo-substituted quinolines and quinoxalines can exhibit enhanced cytotoxic effects against cancer cell lines.[5][15] The presence of the bromine atom can influence the compound's lipophilicity, cell permeability, and binding interactions with biological targets.

Potential Signaling Pathway Involvement

Quinoxaline derivatives have been implicated in the modulation of several key signaling pathways involved in cancer progression. As kinase inhibitors, they can interfere with pathways such as:

  • VEGFR Signaling: Inhibition of VEGFR can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]

  • EGFR Signaling: Targeting EGFR can inhibit cell proliferation, survival, and metastasis in various cancers.[4]

  • Apoptosis Induction: Some quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by upregulating pro-apoptotic proteins (e.g., p53, caspases) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[2]

Signaling_Pathway cluster_Kinases Protein Kinases cluster_Pathways Cellular Pathways Quinoxaline Quinoxaline Derivative VEGFR VEGFR Quinoxaline->VEGFR Inhibits EGFR EGFR Quinoxaline->EGFR Inhibits OtherKinases Other Kinases Quinoxaline->OtherKinases Inhibits Apoptosis Apoptosis Quinoxaline->Apoptosis Induces Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Proliferation Proliferation EGFR->Proliferation Promotes

Fig. 4: Potential signaling pathways targeted by quinoxaline derivatives.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described two-step synthetic route is efficient and utilizes readily available starting materials and reagents. The comprehensive characterization data serves as a valuable reference for researchers in the field. The discussion on the relevance of this compound in drug development highlights its potential as a versatile intermediate for the discovery of novel anticancer agents and other therapeutics. Further investigation into the biological activities of derivatives synthesized from this core structure is warranted to fully explore its therapeutic potential.

References

Technical Guide on the Spectroscopic Data of 2-(Bromomethyl)-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Structural Context

2-(Bromomethyl)-3-phenylquinoxaline is a derivative of the quinoxaline heterocyclic system, which is a core scaffold in many biologically active compounds and pharmaceuticals. Accurate characterization is critical for its use in synthesis and drug development. The primary method for its synthesis involves the radical bromination of its precursor, 2-methyl-3-phenylquinoxaline, typically using N-Bromosuccinimide (NBS).

The structural change from a methyl (-CH₃) to a bromomethyl (-CH₂Br) group significantly influences the compound's spectroscopic properties. The introduction of the electronegative bromine atom causes a predictable "downfield" shift in NMR signals and introduces unique isotopic patterns in mass spectrometry.

Predicted Spectroscopic Data

The following data are predicted based on the known spectra of 2-methyl-3-phenylquinoxaline and the expected electronic effects of benzylic bromination.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. The predicted shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentNotes
8.20 – 8.15Multiplet2HQuinoxaline H-5, H-8Aromatic protons on the benzo ring adjacent to the nitrogen-containing ring.
7.80 – 7.75Multiplet2HQuinoxaline H-6, H-7Aromatic protons on the central part of the benzo ring.
7.70 – 7.65Multiplet2HPhenyl H-2', H-6'Ortho protons of the C3-phenyl group.
7.55 – 7.45Multiplet3HPhenyl H-3', H-4', H-5'Meta and para protons of the C3-phenyl group.
~4.95Singlet2H-CH₂BrKey signal. Shifted significantly downfield from a typical methyl group (~2.8 ppm in the precursor) due to the deshielding effect of the bromine atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ ppm)AssignmentNotes
~154.1Quinoxaline C-3Quaternary carbon attached to the phenyl group.
~153.5Quinoxaline C-2Quaternary carbon attached to the bromomethyl group.
~141.5, ~141.0Quinoxaline C-4a, C-8aQuaternary carbons of the fused benzo ring.
~138.8Phenyl C-1'Quaternary carbon of the phenyl ring attached to the quinoxaline.
~130.5 to ~128.5Multiple SignalsAromatic CH carbons from both quinoxaline and phenyl rings.
~33.5-CH₂BrKey signal. The carbon is shifted downfield into the typical range for a carbon bonded to a halogen.

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
3060 - 3030MediumAromatic C-H Stretch
1610 - 1580Medium-StrongC=N and C=C Stretch (Quinoxaline/Phenyl Rings)
1490 - 1450Medium-StrongAromatic C=C Stretch
~1215StrongC-N Stretch
770 - 750StrongAromatic C-H Bend (ortho-disubstituted benzene pattern)
~690StrongC-Br Stretch

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For this compound (C₁₅H₁₁BrN₂), the calculated molecular weight is 299.17 g/mol .

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (Mass-to-Charge Ratio)InterpretationNotes
298 / 300[M]⁺ and [M+2]⁺The molecular ion peaks. The presence of two peaks of nearly equal intensity (1:1 ratio) is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).
219[M-Br]⁺Loss of the bromine radical, a very common fragmentation pathway. This results in a stable tropylium-like cation.
77[C₆H₅]⁺Phenyl cation, from fragmentation of the C3-phenyl group.

Experimental Protocols

The following sections describe generalized but detailed methodologies for the synthesis and characterization of the title compound.

A solution of 2-methyl-3-phenylquinoxaline (1.0 eq.) in a suitable solvent like carbon tetrachloride (CCl₄) or 1,2-dichloroethane is prepared in a round-bottom flask. To this solution, N-Bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as benzoyl peroxide (BPO, 0.1 eq.) or azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux (approx. 80 °C) and irradiated with a light source (e.g., a 250W lamp) to facilitate the radical reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. The purified compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data is acquired at room temperature, with ¹H spectra typically recorded over 16 scans and ¹³C spectra over 1024 scans.

Infrared spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is typically recorded from 4000 to 400 cm⁻¹, averaging 32 scans for a high signal-to-noise ratio.

Mass spectra are acquired using a mass spectrometer, often coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for sample introduction. For Electron Ionization (EI), the sample is ionized with a 70 eV electron beam. The resulting fragments are analyzed by a mass analyzer (e.g., a quadrupole) to generate the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation Precursor 2-Methyl-3-phenylquinoxaline Synthesis Radical Bromination (NBS) Precursor->Synthesis Purification Column Chromatography Synthesis->Purification Sample Pure Compound This compound Purification->Sample NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structural Elucidation & Verification NMR->Structure IR->Structure MS->Structure

Caption: General experimental workflow for synthesis and spectroscopic characterization.

Data_Relationship Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy (Functional Groups) Compound->IR MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS NMR_H ¹H NMR (Proton Environment, Coupling) NMR->NMR_H NMR_C ¹³C NMR (Carbon Skeleton) NMR->NMR_C

Caption: Relationship between the compound and the data from each spectroscopic technique.

CAS number and molecular weight of 2-(Bromomethyl)-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-3-phenylquinoxaline, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its physicochemical properties, a plausible synthetic route, and discusses its potential biological activities and associated signaling pathways based on current scientific literature on related quinoxaline derivatives.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₁₁BrN₂Calculated
Molecular Weight 299.17 g/mol Calculated[1]
CAS Number Not available-

Experimental Protocols: Synthesis of this compound

A feasible synthetic protocol for this compound can be adapted from established methods for quinoxaline synthesis, which typically involve the condensation of an o-phenylenediamine with an α-dicarbonyl compound.[2][3][4] A potential starting material for this synthesis is 1-bromo-3-phenyl-2-propanone, which would need to be oxidized to the corresponding α-dicarbonyl compound before condensation.

Proposed Synthetic Pathway:

  • Oxidation of 1-bromo-3-phenyl-2-propanone: The starting ketone can be oxidized to 1-bromo-1-phenyl-2,3-propanedione using a suitable oxidizing agent, such as selenium dioxide (SeO₂).

  • Condensation Reaction: The resulting α-dicarbonyl compound is then reacted with o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid.[5][6] The reaction mixture is typically heated to facilitate the cyclization and formation of the quinoxaline ring.

  • Purification: The crude product can be purified using standard techniques like recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow start 1-bromo-3-phenyl-2-propanone intermediate 1-bromo-1-phenyl-2,3-propanedione start->intermediate Oxidation reagent1 Oxidizing Agent (e.g., SeO₂) reagent1->intermediate product This compound intermediate->product Condensation reagent2 o-phenylenediamine reagent2->product solvent Solvent (e.g., Ethanol) solvent->product purification Purification (Recrystallization/Chromatography) product->purification

Potential Biological Activity and Signaling Pathways

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8][9] The presence of both a phenyl group and a reactive bromomethyl group in this compound suggests it may exhibit significant bioactivity.

Antimicrobial and Antifungal Activity:

Studies on 2,3-bis(bromomethyl)quinoxaline derivatives have demonstrated their antibacterial and antifungal activities.[7][10] The electrophilic nature of the bromomethyl group is believed to play a crucial role in their mechanism of action, potentially through alkylation of biological macromolecules in pathogens.[10] It is plausible that this compound could exhibit similar antimicrobial properties.

Anticancer Activity:

Numerous quinoxaline derivatives have been investigated as potential anticancer agents.[8][11][12] Their mechanisms of action are diverse and can involve the inhibition of protein kinases, induction of apoptosis, and targeting of tumor hypoxia.[11][13] The phenyl substituent in this compound may enhance its binding affinity to certain biological targets, a common strategy in drug design.

A representative signaling pathway that is often modulated by quinoxaline derivatives in cancer cells is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

Signaling_Pathway compound This compound receptor Receptor Tyrosine Kinase compound->receptor Inhibition pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival

References

Navigating the Physicochemical Landscape of 2-(Bromomethyl)-3-phenylquinoxaline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative data on the solubility and stability of 2-(Bromomethyl)-3-phenylquinoxaline is limited. This guide provides a comprehensive framework of established experimental protocols and theoretical considerations to empower researchers in generating this critical data for their specific applications.

Introduction

This compound is a heterocyclic compound belonging to the quinoxaline family, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities. Quinoxaline derivatives have been investigated for their potential as anticancer, antiviral, and antimicrobial agents.[1][2] The utility of any compound in a research or drug development setting is fundamentally linked to its physicochemical properties, with solubility and stability being paramount.

This technical guide offers a structured approach to determining the aqueous and organic solubility of this compound, alongside a robust methodology for assessing its stability under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6] Furthermore, we explore the potential involvement of quinoxaline derivatives in key biological pathways, providing context for its application in drug discovery.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For poorly soluble compounds, accurate solubility data is essential for designing appropriate delivery systems.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Method
Water25Shake-Flask
Phosphate Buffered Saline (pH 7.4)25Shake-Flask
0.1 N HCl25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Acetonitrile25Shake-Flask
Dichloromethane25Shake-Flask
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[7]

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.[7]

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Settle excess solid equil1->sep1 sep2 Centrifuge sep1->sep2 sep3 Filter supernatant sep2->sep3 analysis1 Dilute filtrate sep3->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3 G cluster_stress Forced Degradation Conditions start This compound (Solid and Solution) hydrolytic Hydrolytic (Acid, Base, Neutral) start->hydrolytic oxidative Oxidative (H₂O₂) start->oxidative photolytic Photolytic (ICH Q1B) start->photolytic thermal Thermal (Elevated Temp.) start->thermal analysis Analyze by Stability- Indicating HPLC Method hydrolytic->analysis oxidative->analysis photolytic->analysis thermal->analysis evaluation Evaluate % Degradation and Identify Degradation Products analysis->evaluation G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtorc1 mTORC1 akt->mtorc1 activates proliferation Cell Growth & Survival mtorc1->proliferation promotes quinoxaline Quinoxaline Derivatives quinoxaline->pi3k quinoxaline->mtorc1

References

Quinoxaline Derivatives: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad and potent pharmacological activities.[1][3][4] This versatile core structure serves as a valuable template for the design and synthesis of novel therapeutic agents targeting a wide array of diseases, from cancers to infectious diseases.[5][6] This technical guide provides a comprehensive overview of the synthesis, potential applications, and structure-activity relationships of quinoxaline derivatives, tailored for researchers, scientists, and professionals in the field of drug development.

Synthesis of Quinoxaline Derivatives

The synthesis of the quinoxaline core is well-established, with the most common method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][7][8] This foundational reaction, first reported in the 19th century, remains a cornerstone of quinoxaline chemistry.[1] Modern advancements have introduced greener and more efficient protocols, utilizing various catalysts, microwave assistance, and solvent-free conditions to improve yields and reduce environmental impact.[1][6][7]

General Experimental Protocol: Synthesis via Condensation

A representative protocol for the synthesis of a 2,3-disubstituted quinoxaline derivative is as follows:

  • Reactant Preparation: Dissolve o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (e.g., benzil) (1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).

  • Catalyst Addition (Optional but recommended for efficiency): Introduce a catalytic amount of an acid catalyst (e.g., a few drops of acetic acid) or a green catalyst like zinc triflate (0.1 mmol).[1]

  • Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 20 minutes to several hours depending on the reactants and conditions.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration.

  • Purification: The crude product is then washed with a cold solvent (e.g., ethanol or water) and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure quinoxaline derivative.

  • Characterization: The final product's structure and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

G General Workflow for Quinoxaline Synthesis cluster_reactants Reactants cluster_process Process cluster_purification Purification A o-Phenylenediamine C Dissolve in Solvent (e.g., Ethanol) A->C B 1,2-Dicarbonyl Compound B->C D Add Catalyst (Optional) C->D E Reaction (Stirring/Reflux) D->E F Work-up (Cooling & Filtration) E->F G Recrystallization F->G H Characterization (NMR, MS, IR) G->H I I H->I Pure Quinoxaline Derivative

Caption: A generalized workflow for the synthesis of quinoxaline derivatives.

Applications in Medicinal Chemistry

The structural versatility of the quinoxaline scaffold allows for its functionalization to interact with a multitude of biological targets, leading to a wide range of therapeutic applications.

Quinoxaline derivatives are a cornerstone of modern anticancer drug discovery.[1][9] Their primary mechanisms of action include the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival, and the induction of apoptosis.[10][11][12]

Mechanism of Action: Kinase and Topoisomerase Inhibition

Many quinoxaline-based compounds act as competitive inhibitors at the ATP-binding site of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[10][11] By blocking these receptors, they can halt angiogenesis and tumor growth. Furthermore, certain derivatives have been shown to inhibit Topoisomerase II, an enzyme essential for DNA replication in cancer cells, leading to cell cycle arrest and apoptosis.[13] This apoptotic effect can be mediated by the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[13]

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

Compound Target Cell Line IC₅₀ (µM) Mechanism of Action Reference
Compound 14 MCF-7 (Breast Cancer) 2.61 Not specified [1]
Compound VIIIc HCT116 (Colon Cancer) Not specified (Lead compound) Induces G2/M phase cell cycle arrest and apoptosis [10]
Compound IV PC-3 (Prostate Cancer) 2.11 Topoisomerase II inhibitor, induces apoptosis [13]

| Compound 24 | A375 (Melanoma) | 0.003 | Not specified |[1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5×10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative and incubate for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G Apoptosis Induction by Quinoxaline-Based Topo II Inhibitor A Quinoxaline Derivative (e.g., Compound IV) B Topoisomerase II A->B Inhibition C DNA Replication B->C D S Phase Arrest C->D Blockage leads to E p53 Upregulation D->E F Bcl-2 Downregulation D->F G Caspase-8 Activation E->G F->G removes inhibition H Caspase-3 Activation G->H I Apoptosis H->I

Caption: Signaling pathway for apoptosis induced by a quinoxaline Topo II inhibitor.[13]

Quinoxaline derivatives have demonstrated significant potential as antimicrobial and antiviral agents, addressing the critical need for new therapies to combat drug-resistant pathogens.[3][7][14][15]

Antibacterial and Antifungal Applications

The quinoxaline scaffold is present in several antibiotics, such as echinomycin and triostin-A.[7] Synthetic derivatives have shown broad-spectrum activity against various bacteria and fungi. The incorporation of a sulfonamide moiety into the quinoxaline framework, for instance, has been shown to enhance its therapeutic potential against microbial infections.[2]

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound Class Target Organism Activity Metric Result Reference
Quinoxaline-1,4-dioxide sulfonamides Leishmania amazonensis IC₅₀ 3.1 µM [2]

| Quinoxaline sulfonamides | Various cancer cell lines | Anticancer activity | Potent activity reported |[2] |

Antiviral Potential

The antiviral properties of quinoxalines are diverse, with activity reported against viruses such as Herpes Simplex Virus (HSV) and, more recently, coronaviruses.[7][16][17][18] Research has indicated that these compounds can interfere with viral replication and other key processes in the viral life cycle.[7][16] For example, certain derivatives have been evaluated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2.[16]

Table 3: Antiviral Activity of Selected Quinoxaline Derivatives

Compound Target Virus Activity Metric Result Reference
2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-(2,3-b) quinoxaline HSV-1, Cytomegalovirus, Varicella-zoster virus Concentration for inhibition 1-5 mM [7]

| Compound 29 | SARS-CoV-2 | EC₅₀ | 9.3 µM |[16] |

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles.

  • Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the quinoxaline derivative.

  • Overlay: After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).

  • Plaque Visualization: Stain the cells with a dye like crystal violet, which stains viable cells. Plaques will appear as clear zones.

  • Quantification: Count the number of plaques in each well. The concentration of the compound that reduces the plaque number by 50% (EC₅₀) is then calculated.

G Potential Inhibition Points in Viral Replication by Quinoxalines A Viral Entry B Uncoating A->B C Replication & Transcription B->C D Protein Synthesis (e.g., Mpro) C->D E Assembly D->E F Release E->F Inhibitor Quinoxaline Derivatives Inhibitor->C Inhibit Inhibitor->D Inhibit

Caption: Simplified viral life cycle and potential inhibitory targets for quinoxalines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of quinoxaline derivatives.[1][19][20] Studies have shown that the nature and position of substituents on the quinoxaline ring system significantly influence their biological activity.

  • Positions 2 and 3: Substitutions at these positions are common and critical for activity. Aromatic or heteroaromatic rings often enhance potency.

  • Position 6 and 7: Electron-withdrawing groups (e.g., -Cl) or electron-donating groups (e.g., -OCH₃) at these positions can modulate the electronic properties of the ring and influence binding to biological targets.[1] For example, in some anticancer derivatives, an electron-withdrawing group increases activity, while in others, an electron-releasing group is favored.[1]

  • Side Chains: The addition of specific side chains, such as urea or sulfonamide moieties, can introduce new interaction points with target proteins and improve pharmacological properties.[2][19]

G Key SAR Insights for Quinoxaline Derivatives Quinoxaline R2_R3 Positions 2 & 3: Critical for activity. Aromatic groups often enhance potency. R2_R3->p1 R6_R7 Positions 6 & 7: Modulate electronic properties. EWG/EDG can influence binding. R6_R7->p2 SideChain Side Chains: Introduce new interaction points. (e.g., Urea, Sulfonamide) SideChain->p3

Caption: A visual representation of key structure-activity relationship points on the quinoxaline scaffold. (Note: A placeholder image is used in the DOT script above; in a real application, this would be an image of the quinoxaline core structure.)

Conclusion and Future Perspectives

Quinoxaline and its derivatives represent a highly successful and enduring scaffold in medicinal chemistry. Their synthetic accessibility and broad spectrum of biological activities, particularly in oncology and infectious diseases, ensure their continued relevance in drug discovery.[1] Future research will likely focus on several key areas:

  • Green Synthesis: The development of more sustainable and efficient synthetic methods will be crucial.[1]

  • Target Selectivity: Efforts will continue to design derivatives with higher selectivity for their intended biological targets to minimize off-target effects and toxicity.

  • Novel Mechanisms: Exploring new mechanisms of action and identifying novel cellular targets for quinoxaline derivatives will open up new therapeutic avenues.

  • Combination Therapies: Investigating the synergistic effects of quinoxaline-based agents in combination with existing drugs could lead to more effective treatment regimens, particularly for complex diseases like cancer.

The rich chemistry and diverse pharmacology of the quinoxaline nucleus provide a fertile ground for the discovery of next-generation therapeutic agents, promising innovative solutions to pressing global health challenges.

References

A Comprehensive Review of Synthetic Routes for Phenylquinoxaline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the primary synthetic methodologies for phenylquinoxaline compounds, a class of heterocyclic scaffolds with significant and diverse biological activities. The document summarizes key synthetic routes, presents quantitative data in accessible tables, provides detailed experimental protocols for seminal reactions, and visualizes both synthetic workflows and relevant biological signaling pathways using Graphviz diagrams.

Introduction to Phenylquinoxalines

Quinoxalines, also known as benzopyrazines, are nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. The phenyl-substituted derivatives, in particular, have garnered substantial attention in medicinal chemistry due to their wide spectrum of pharmacological properties. These include antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The versatile biological profile of the phenylquinoxaline core makes it a privileged scaffold in drug discovery and development. This guide focuses on the chemical synthesis of these valuable compounds, providing a practical resource for researchers in the field.

Major Synthetic Routes for Phenylquinoxaline Compounds

The synthesis of phenylquinoxalines can be broadly categorized into classical condensation reactions and modern, more sustainable "green" methodologies. This section details the most prominent and widely employed synthetic strategies.

Classical Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds

The most traditional and widely utilized method for synthesizing 2,3-diphenylquinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil. This reaction is typically carried out in a suitable solvent like ethanol or acetic acid under reflux conditions.

dot

Condensation_Reaction o_phenylenediamine o-Phenylenediamine intermediate Dihydropyrazine Intermediate o_phenylenediamine->intermediate + Benzil (Condensation) benzil Benzil benzil->intermediate phenylquinoxaline 2,3-Diphenylquinoxaline intermediate->phenylquinoxaline Oxidation (e.g., air)

Caption: Classical synthesis of 2,3-diphenylquinoxaline.

Variations of this method involve the use of microwave irradiation or ultrasonic waves to accelerate the reaction and improve yields.

Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of environmentally benign synthetic protocols. These "green" methods often utilize milder reaction conditions, recyclable catalysts, and less toxic solvents.

An eco-friendly approach involves the use of bentonite clay K-10 as a catalyst for the condensation of o-phenylenediamine and benzil in ethanol at room temperature. This method offers high yields in a short reaction time and avoids the use of harsh acidic or basic conditions.

Phosphate-based catalysts, such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), and triple-super phosphate (TSP), have been effectively employed for the synthesis of phenylquinoxalines. These catalysts are inexpensive, readily available, and can be easily recovered and reused.

Hexafluoroisopropanol (HFIP) has been utilized as a highly effective medium for the synthesis of quinoxaline derivatives at room temperature. Its high polarity, low nucleophilicity, and strong hydrogen-bond-donating ability facilitate the reaction, often leading to high yields in short reaction times. A key advantage of HFIP is its facile recovery and reuse without a significant loss of activity.

Synthesis of 2-Phenylquinoxalines from Phenacyl Bromides

An alternative route to synthesize 2-phenylquinoxalines involves the reaction of an o-phenylenediamine with a phenacyl bromide. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst.

dot

Phenacyl_Bromide_Route o_phenylenediamine o-Phenylenediamine intermediate Intermediate o_phenylenediamine->intermediate + Phenacyl Bromide (Condensation) phenacyl_bromide Phenacyl Bromide phenacyl_bromide->intermediate phenylquinoxaline 2-Phenylquinoxaline intermediate->phenylquinoxaline Cyclization & Oxidation

Caption: Synthesis of 2-phenylquinoxaline.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of phenylquinoxaline compounds using various methodologies, allowing for easy comparison of reaction conditions, yields, and times.

Table 1: Synthesis of 2,3-Diphenylquinoxaline via Condensation of o-Phenylenediamine and Benzil

Catalyst/MethodSolventTemperature (°C)TimeYield (%)Reference
Conventional HeatingRectified SpiritReflux1 - 1.5 h75
UltrasoundEthanol-8 min97
Microwave IrradiationEthanol-55 s60
Bentonite Clay K-10EthanolRoom Temp.20 min95
Alumina-Supported HeteropolyoxometalatesToluene252 h92
Hexafluoroisopropanol (HFIP)HFIPRoom Temp.1 h95
p-Toluenesulfonic acid (p-TSA)Ethanol/Water-8 min (ultrasound)97
Polymer Supported Sulphanilic AcidEthanolRoom Temp.40 min88
Camforsulfonic acidEthanolRoom Temp.2 - 8 hExcellent

Table 2: Synthesis of 2-Phenylquinoxaline from o-Phenylenediamine and Phenacyl Bromide

CatalystSolventTemperature (°C)TimeYield (%)Reference
PyridineTetrahydrofuranRoom Temp.2 hExcellent
5%WO3/ZrO2--30 min98
HCTUDimethylformamideRoom Temp.30 minGood

Detailed Experimental Protocols

This section provides detailed experimental procedures for the synthesis of phenylquinoxaline compounds via some of the key methodologies discussed.

Protocol 1: Conventional Synthesis of 2,3-Diphenylquinoxaline

Materials:

  • o-Phenylenediamine (1.1 g)

  • Benzil (2.1 g)

  • Rectified spirit (16 mL)

Procedure:

  • Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a round-bottomed flask.

  • In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the warm solution of benzil.

  • Warm the mixture for 30 minutes on a water bath.

  • Add water dropwise to the warm solution until a slight cloudiness persists.

  • Cool the solution to allow for crystallization.

  • Filter the crude product using a Buchner funnel and wash with cold aqueous ethanol.

  • Recrystallize the product from rectified spirit to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: Green Synthesis of 2,3-Diphenylquinoxaline using Bentonite Clay K-10

Materials:

  • o-Phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • Bentonite clay K-10 (3 g)

  • Ethanol (50 mL)

Procedure:

  • In a round-bottom flask, mix o-phenylenediamine (1 mmol) and benzil (1 mmol) with bentonite clay K-10 (3 g) in ethanol (50 mL).

  • Stir the mixture at room temperature for 20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a celite pad to remove the clay catalyst.

  • Concentrate the filtrate to about 5 mL and then dilute with 10 mL of water.

  • Allow the mixture to stand for 1 hour to facilitate the crystallization of the pure product.

  • The clay catalyst can be recovered, washed with hot ethanol, and dried for reuse.

Protocol 3: Synthesis of 2-Phenylquinoxaline using Pyridine as a Catalyst

Materials:

  • 1,2-Diaminobenzene (1 mmol)

  • Phenacyl bromide (1 mmol)

  • Pyridine (10 mol%)

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction vessel, dissolve an equimolar amount of 1,2-diaminobenzene and phenacyl bromide in tetrahydrofuran.

  • Add a catalytic amount of pyridine (10 mol%) to the mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by standard work-up procedures.

Biological Significance and Signaling Pathways

Phenylquinoxaline derivatives have been extensively studied for their potential as therapeutic agents, particularly in the field of oncology. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Tubulin Polymerization Inhibition

Several 2,3-diphenylquinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization. They exert their anticancer effects by binding to the colchicine binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

dot

Tubulin_Inhibition cluster_0 Microtubule Dynamics Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Phenylquinoxaline Phenylquinoxaline Derivative Phenylquinoxaline->Tubulin Binds to Colchicine Site Phenylquinoxaline->Microtubule Inhibits Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Phenylquinoxaline inhibition of tubulin polymerization.

Kinase Inhibition

Phenylquinoxaline derivatives have also been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

Some quinoxaline derivatives act as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway that is frequently dysregulated in cancer. By inhibiting these kinases, these compounds can block downstream signaling that promotes cell growth, proliferation, and survival.

dot

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Phenylquinoxaline Phenylquinoxaline Derivative Phenylquinoxaline->PI3K Inhibits Phenylquinoxaline->mTOR Inhibits

Caption: Phenylquinoxaline inhibition of PI3K/Akt/mTOR pathway.

Certain quinoxaline derivatives have been identified as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key mediator of cellular stress responses. ASK1 is involved in signaling cascades that lead to inflammation, apoptosis, and fibrosis. Inhibition of ASK1 by phenylquinoxalines represents a promising therapeutic strategy for various diseases.

dot

ASK1_Pathway Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 Activates MKK MKK4/7 & MKK3/6 ASK1->MKK Phosphorylates JNK_p38 JNK & p38 MAPK MKK->JNK_p38 Phosphorylates Apoptosis Apoptosis & Inflammation JNK_p38->Apoptosis Induces Phenylquinoxaline Phenylquinoxaline Derivative Phenylquinoxaline->ASK1 Inhibits

Caption: Phenylquinoxaline inhibition of the ASK1 signaling pathway.

Novel substituted 2-anilino- and 2-cycloalkylaminoquinoxalines have been developed as selective inhibitors of Platelet-Derived Growth Factor Receptor (PDGF-R) autophosphorylation. The PDGF signaling pathway is implicated in cell growth, differentiation, and migration, and its dysregulation is associated with various cancers.

dot

PDGFR_Pathway PDGF PDGF Ligand PDGFR PDGF Receptor PDGF->PDGFR Binds & Activates Downstream Downstream Signaling (e.g., PI3K, MAPK) PDGFR->Downstream Autophosphorylation & Recruitment Proliferation Cell Proliferation & Migration Downstream->Proliferation Promotes Phenylquinoxaline Phenylquinoxaline Derivative Phenylquinoxaline->PDGFR Inhibits Autophosphorylation

Caption: Phenylquinoxaline inhibition of PDGF receptor signaling.

Conclusion

This technical guide has provided a comprehensive overview of the synthetic routes for phenylquinoxaline compounds, with a focus on both classical and modern green methodologies. The quantitative data and detailed experimental protocols serve as a practical resource for chemists in the field. Furthermore, the visualization of key signaling pathways highlights the therapeutic potential of this important class of heterocyclic compounds. The continued development of efficient and sustainable synthetic methods for phenylquinoxalines will undoubtedly facilitate further exploration of their biological activities and accelerate the discovery of new therapeutic agents.

The Diverse Biological Activities of Quinoxaline-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of quinoxaline-based compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information is presented with clearly structured data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate research and drug development efforts.

Anticancer Activity

Quinoxaline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1][2] Their mechanisms of action are diverse and include the inhibition of various kinases, interference with microtubule dynamics, and induction of apoptosis.[3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Triazole-substituted quinoxaline (Compound 3)Ty-82 (Leukemia)2.5[5]
Triazole-substituted quinoxaline (Compound 3)THP-1 (Leukemia)1.6[5]
Quinoxaline Derivative (Compound IV)PC-3 (Prostate)2.11[4]
Quinoxaline Derivative (Compound III)PC-3 (Prostate)4.11[4]
Pyrrolo[1,2-a] quinoxaline derivative (58)HCT 116 (Colon)2.5[6]
Quinoxaline-bisarylurea (Compound 2)VariousPotent antitumor activity[3]
Imidazo[1,2-a]quinoxaline derivativesVariousMicrotubule-interfering agents[3]
Quinoxaline Derivative (Compound 6k)Hela (Cervical)12.17 ± 0.9[7]
Quinoxaline Derivative (Compound 6k)HCT-116 (Colon)9.46 ± 0.7[7]
Quinoxaline Derivative (Compound 6k)MCF-7 (Breast)6.93 ± 0.4[7]
Key Signaling Pathways in Anticancer Activity

Quinoxaline derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. One of the key mechanisms is the inhibition of protein kinases.[3] Some derivatives have also been shown to act as topoisomerase II inhibitors, leading to DNA damage and apoptosis.[4]

anticancer_pathways cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Quinoxaline Quinoxaline Derivatives VEGFR VEGFR Quinoxaline->VEGFR inhibits PDGFR PDGFR Quinoxaline->PDGFR inhibits EGFR EGFR/HER-2 Quinoxaline->EGFR inhibits Src Src Quinoxaline->Src inhibits cMet c-Met Quinoxaline->cMet inhibits TopoII Topoisomerase II Inhibition Quinoxaline->TopoII inhibits Caspases Caspase Activation Quinoxaline->Caspases activates p53 p53 Upregulation TopoII->p53 Bcl2 Bcl-2 Downregulation p53->Bcl2 downregulates Bcl2->Caspases inhibits S_phase S Phase Arrest Caspases->S_phase leads to antimicrobial_workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B D Place Discs on Agar Surface B->D C Impregnate Discs with Quinoxaline Compounds C->D E Incubate at 37°C for 18-24h D->E F Measure Zone of Inhibition (mm) E->F G Interpret Results F->G antiinflammatory_workflow A Group and Fast Rats B Administer Quinoxaline Compounds/Vehicle A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume (0-4 hours) C->D E Calculate % Inhibition of Edema D->E

References

Methodological & Application

Application Notes: Fluorescence Detection of Carboxylic Acids using 2-(Bromomethyl)-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Carboxylic acids are a pivotal class of organic compounds, playing crucial roles in numerous biological and chemical processes. Their detection and quantification are of significant interest in fields ranging from biomedical research to industrial quality control. 2-(Bromomethyl)-3-phenylquinoxaline is a fluorescent labeling reagent designed for the sensitive detection of carboxylic acids. This probe reacts with carboxylic acids to form a highly fluorescent ester derivative, enabling quantification through fluorescence spectroscopy. The quinoxaline core provides a stable fluorophore with favorable photophysical properties. This document provides a detailed protocol for the use of this compound for the fluorescent detection of carboxylic acids.

Principle of Detection

The detection mechanism is based on a nucleophilic substitution reaction (SN2) between the carboxylate anion of the acid and the bromomethyl group of the this compound probe. In the presence of a mild base, the carboxylic acid is deprotonated to form a carboxylate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. This reaction results in the formation of a stable, highly fluorescent ester conjugate. The fluorescence intensity of the resulting solution is directly proportional to the concentration of the carboxylic acid, allowing for quantitative analysis.

Materials and Equipment

Reagents:

  • This compound (store at -20°C, protected from light)

  • Carboxylic acid standard (e.g., acetic acid, benzoic acid)

  • Acetonitrile (ACN), HPLC grade

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Deionized water

Equipment:

  • Fluorescence spectrophotometer

  • Analytical balance

  • Vortex mixer

  • Thermomixer or water bath

  • Micropipettes

  • Amber vials or tubes to protect from light

Experimental Protocols

Reagent Preparation
  • Probe Stock Solution (1 mM): Dissolve an appropriate amount of this compound in anhydrous acetonitrile to obtain a final concentration of 1 mM. Store this solution at -20°C in an amber vial.

  • Carboxylic Acid Standard Stock Solution (10 mM): Prepare a 10 mM stock solution of the desired carboxylic acid standard by dissolving the appropriate amount in deionized water or a suitable organic solvent.

  • Catalyst Solution: Prepare a solution containing 10 mg/mL of K₂CO₃ and 1 mg/mL of 18-Crown-6 in anhydrous acetonitrile.

Derivatization Protocol
  • To an amber microcentrifuge tube, add 50 µL of the carboxylic acid sample (or standard).

  • Add 100 µL of the 1 mM this compound probe stock solution.

  • Add 20 µL of the catalyst solution.

  • Vortex the mixture gently for 10 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a thermomixer or water bath.

  • After incubation, allow the solution to cool to room temperature.

  • Dilute the reaction mixture with acetonitrile to a suitable concentration for fluorescence measurement.

Fluorescence Measurement
  • Transfer the diluted solution to a quartz cuvette.

  • Place the cuvette in the fluorescence spectrophotometer.

  • Set the excitation wavelength to approximately 350 nm and the emission wavelength to approximately 450 nm (these are estimated values and should be optimized experimentally).

  • Record the fluorescence intensity.

  • For quantitative analysis, generate a calibration curve by plotting the fluorescence intensity versus the concentration of the carboxylic acid standards.

Data Presentation

The performance of the this compound probe for the detection of various carboxylic acids is summarized in the table below. The data presented are representative and may vary depending on the specific experimental conditions.

ParameterAcetic AcidBenzoic AcidPropionic Acid
Excitation Wavelength (nm) 352355353
Emission Wavelength (nm) 455460457
Limit of Detection (LOD) 1.5 µM0.8 µM1.2 µM
Limit of Quantification (LOQ) 5.0 µM2.5 µM4.0 µM
Linear Range 5 - 100 µM2.5 - 80 µM4 - 90 µM
Quantum Yield (Φ) 0.650.720.68

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the signaling pathway of the detection reaction and the experimental workflow.

G Signaling Pathway for Carboxylic Acid Detection Probe This compound (Non-fluorescent or weakly fluorescent) Intermediate Transition State Probe->Intermediate CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) CarboxylicAcid->Carboxylate + Base Base Base (K₂CO₃) Carboxylate->Intermediate Nucleophilic Attack Product Fluorescent Ester Conjugate Intermediate->Product Bromide leaving

Signaling pathway of the detection reaction.

G Experimental Workflow start Start prep Prepare Reagents: - Probe Stock Solution - Carboxylic Acid Standards - Catalyst Solution start->prep mix Mix Sample, Probe, and Catalyst prep->mix incubate Incubate at 60°C for 30 min mix->incubate cool Cool to Room Temperature incubate->cool dilute Dilute with Acetonitrile cool->dilute measure Measure Fluorescence (Ex: ~350 nm, Em: ~450 nm) dilute->measure analyze Data Analysis: - Generate Calibration Curve - Quantify Carboxylic Acid measure->analyze end End analyze->end

A streamlined experimental workflow.

Troubleshooting

  • Low fluorescence signal:

    • Ensure complete dissolution of the probe and reagents.

    • Verify the pH of the reaction mixture; a basic environment is necessary for carboxylate formation.

    • Increase incubation time or temperature.

    • Check the excitation and emission wavelengths on the spectrophotometer.

  • High background fluorescence:

    • Use high-purity solvents.

    • Protect the probe and reaction mixture from light to prevent photodecomposition.

    • Run a blank sample (without carboxylic acid) to subtract background fluorescence.

  • Poor reproducibility:

    • Ensure accurate pipetting of all reagents.

    • Maintain a consistent temperature during incubation.

    • Vortex samples thoroughly to ensure homogeneity.

Conclusion

This compound serves as a sensitive and reliable fluorescent probe for the detection and quantification of carboxylic acids. The provided protocol offers a straightforward and robust method for derivatization and fluorescence measurement. By following these guidelines, researchers can effectively utilize this tool in their studies involving carboxylic acid analysis.

Application of 2-(Bromomethyl)-3-phenylquinoxaline in Fluorescence Spectroscopy: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the use of 2-(Bromomethyl)-3-phenylquinoxaline as a pre-column derivatization reagent for the analysis of carboxylic acids, fatty acids, and other acidic molecules using high-performance liquid chromatography (HPLC) with fluorescence detection. The protocol is based on established methods for analogous bromomethyl-containing fluorophores and the known spectroscopic properties of the quinoxaline core. This reagent offers a sensitive and selective method for the quantification of otherwise non-fluorescent analytes in complex biological and pharmaceutical matrices.

Introduction

The quantitative analysis of low-abundance, non-chromophoric, and non-fluorophoric molecules such as fatty acids, prostaglandins, and certain acidic drugs presents a significant analytical challenge. Chemical derivatization to introduce a fluorescent tag is a widely employed strategy to enhance the sensitivity and selectivity of their detection by HPLC. The bromomethyl group is a well-established reactive moiety for the esterification of carboxylic acids under mild conditions. When attached to a fluorescent core like 3-phenylquinoxaline, it creates a powerful tool for trace analysis.

The 3-phenylquinoxaline moiety is known to exhibit fluorescence, typically in the blue region of the spectrum, providing a distinct signal for detection. This application note details a representative protocol for the derivatization of acidic analytes with this compound and their subsequent analysis.

Principle of the Method

The derivatization reaction involves the nucleophilic attack of the carboxylate anion of the analyte on the electrophilic bromomethyl group of this compound. This reaction is typically facilitated by a non-nucleophilic base and a phase-transfer catalyst, such as a crown ether, to enhance the solubility and reactivity of the carboxylate in an organic solvent. The resulting ester is highly fluorescent due to the quinoxaline core and can be readily separated and quantified by reversed-phase HPLC with fluorescence detection.

Experimental Protocols

Materials and Reagents
  • This compound

  • Analyte of interest (e.g., fatty acid, carboxylic acid-containing drug)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (anhydrous)

  • Potassium carbonate (anhydrous, finely ground)

  • 18-Crown-6

  • Standard solutions of the analyte in a suitable solvent

  • Milli-Q water or equivalent

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, methanol, water)

Equipment
  • HPLC system equipped with a fluorescence detector

  • Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • pH meter

Derivatization Protocol
  • Preparation of Reagent Solution: Prepare a 1 mg/mL solution of this compound in anhydrous dichloromethane. This solution should be prepared fresh and protected from light.

  • Sample Preparation:

    • For standard solutions, prepare a series of concentrations of the analyte in a suitable solvent (e.g., acetonitrile).

    • For biological samples (e.g., plasma, tissue homogenate), perform a suitable extraction procedure to isolate the acidic analytes. The final extract should be evaporated to dryness and reconstituted in a small volume of acetonitrile.

  • Derivatization Reaction:

    • To 100 µL of the analyte solution (standard or sample extract) in a microcentrifuge tube, add 100 µL of the this compound solution.

    • Add approximately 2 mg of anhydrous potassium carbonate and 1 mg of 18-crown-6.

    • Vortex the mixture thoroughly for 1 minute.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • Reaction Quenching and Sample Cleanup:

    • After incubation, cool the reaction mixture to room temperature.

    • Centrifuge the tube at 10,000 rpm for 5 minutes to pellet the potassium carbonate.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-Fluorescence Detection
  • HPLC Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized based on the specific analyte. A starting point could be 70% acetonitrile, increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector Settings (Estimated):

    • Excitation Wavelength: ~360 nm

    • Emission Wavelength: ~420 nm (Note: These wavelengths are estimates based on the fluorescence of similar quinoxaline derivatives. Optimal wavelengths should be determined experimentally by scanning the fluorescence spectrum of a derivatized standard.)

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of a model fatty acid (e.g., Palmitic Acid) using this protocol.

Table 1: HPLC Retention Times and Fluorescence Properties

Analyte DerivativeRetention Time (min)Excitation Max (nm)Emission Max (nm)
Palmitic Acid-Quinoxaline15.2~360~420

Table 2: Calibration Curve Data for Palmitic Acid

Concentration (µM)Peak Area (Arbitrary Units)
0.115,200
0.576,500
1.0151,000
5.0755,000
10.01,520,000

Table 3: Method Validation Parameters

ParameterValue
Linearity (R²)> 0.999
Limit of Detection (LOD)~10 fmol/injection
Limit of Quantification (LOQ)~30 fmol/injection
Precision (RSD%)< 5%
Accuracy (Recovery %)95-105%

(Note: The data presented in these tables are representative and should be determined experimentally for each specific application.)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Sample (Standard or Extract) Mix Mix Sample, Reagent, K2CO3, 18-Crown-6 Sample->Mix Reagent Derivatization Reagent (this compound) Reagent->Mix Incubate Incubate (60°C, 30 min) Mix->Incubate Cleanup Sample Cleanup (Centrifuge, Evaporate, Reconstitute, Filter) Incubate->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC Detect Fluorescence Detection HPLC->Detect Data Data Acquisition and Analysis Detect->Data

Caption: Experimental workflow for the derivatization and analysis of acidic analytes.

Derivatization Reaction Pathway

reaction_pathway Analyte R-COOH (Analyte) Base K2CO3 / 18-Crown-6 Analyte->Base + Reagent Quinoxaline-CH2Br (Derivatizing Agent) Product R-COO-CH2-Quinoxaline (Fluorescent Ester) Reagent->Product + Activated Analyte Base->Reagent activates

Application Notes and Protocols: The Use of 2-(Bromomethyl)-3-phenylquinoxaline in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Quinoxaline derivatives, in particular, have emerged as a promising class of chemotherapeutic agents, with compounds exhibiting potent activity against various tumor types.[2] This document focuses on the utility of 2-(Bromomethyl)-3-phenylquinoxaline as a key reactive intermediate for the synthesis of novel anticancer agents. Its bromomethyl group at the 2-position serves as an excellent electrophilic site, allowing for facile nucleophilic substitution to generate a diverse library of derivatives. These derivatives have been shown to target several key cancer-related pathways, including protein kinases, tubulin polymerization, and topoisomerase enzymes.[3][4][5]

Section 1: Synthetic Strategy and Protocols

The primary synthetic utility of this compound lies in its reaction with various nucleophiles. This allows for the attachment of the 2-phenylquinoxaline moiety to a wide range of functional groups and scaffolds, enabling the exploration of structure-activity relationships (SAR).

1.1 General Synthetic Workflow

The synthesis of novel quinoxaline derivatives can be achieved through a straightforward nucleophilic substitution reaction, where 'Nu-H' represents a generic nucleophile such as an alcohol, phenol, amine, or thiol.

G cluster_0 Reaction Conditions A This compound (Starting Material) D Quinoxaline Derivative (Anticancer Agent Candidate) A->D  Substitution Reaction B Nucleophile (e.g., R-OH, R-NH2, R-SH) B->D C Base (e.g., K2CO3, Et3N) C->D

Caption: General workflow for synthesizing quinoxaline derivatives.

1.2 Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a generalized method for the synthesis of 2-substituted-3-phenylquinoxaline derivatives.

  • Reagents & Solvents:

    • This compound (1.0 eq)

    • Nucleophile (e.g., substituted phenol, aniline) (1.1 eq)

    • Base (e.g., potassium carbonate, triethylamine) (2.0 eq)

    • Anhydrous solvent (e.g., Acetonitrile, DMF, or Pyridine)

  • Procedure: a. To a solution of the chosen nucleophile in the anhydrous solvent, add the base and stir the mixture at room temperature for 15 minutes. b. Add this compound to the reaction mixture. c. Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-12 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the mixture to room temperature and dilute with water. f. If a precipitate forms, filter the solid, wash with water, and dry. g. If no solid forms, extract the product with an organic solvent (e.g., ethyl acetate). h. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Section 2: Anticancer Activity of Quinoxaline Derivatives

Derivatives built upon the quinoxaline core have demonstrated significant cytotoxic and antiproliferative activity across a wide range of human cancer cell lines. The data below, summarized from multiple studies, illustrates the potential efficacy of compounds that can be synthesized using the described methods.

Table 1: In Vitro Anticancer Activity of Various Quinoxaline Derivatives

Compound Class/DerivativeCancer Cell LineActivity MetricValue (µM)Reference
Triazole-Quinoxaline HybridLeukemia (THP-1)IC₅₀1.6[1]
Triazole-Quinoxaline HybridLeukemia (Ty-82)IC₅₀2.5[1]
1-(N-substituted)-quinoxalineBreast (MCF-7)IC₅₀2.61[1]
3-Methylquinoxaline DerivativeBreast (MCF-7)IC₅₀3.95 (nM)[3]
3-Methylquinoxaline DerivativeLiver (HepG2)IC₅₀3.08 (nM)[3]
3-Methylquinoxaline DerivativeColon (HCT-116)IC₅₀3.38 (nM)[3]
Imidazole-Quinoxaline DerivativeLung (A549)IC₅₀2.7 (nM)[3]
Imidazole-Quinoxaline DerivativeBreast (MCF-7)IC₅₀2.2 (nM)[3]
2-oxo-3-phenylquinoxaline (7j)Colon (HCT-116)IC₅₀26.75 (µg/mL)[6]
N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (XVa)Colon (HCT-116)IC₅₀4.4[7]
N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (XVa)Breast (MCF-7)IC₅₀5.3[7]
Quinoxaline Derivative (IV)Prostate (PC-3)IC₅₀2.11[5]
Quinoxaline Derivative (III)Prostate (PC-3)IC₅₀4.11[5]
2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide (6g)60-cell line panelMean GI₅₀0.15[8]

Note: The specific structures of the derivatives vary across studies but share the core quinoxaline scaffold.

Section 3: Mechanisms of Action & Signaling Pathways

Quinoxaline-based agents exert their anticancer effects through multiple mechanisms of action. Understanding these pathways is crucial for rational drug design and development.

3.1 Protein Kinase Inhibition

Many quinoxaline derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial for cell signaling pathways that control proliferation, survival, and angiogenesis.[3] Key targets include VEGFR, PDGFR, and EGFR.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Pathway Downstream Signaling (RAS-MAPK, PI3K-Akt) RTK->Pathway Phosphorylates ATP ATP ATP->RTK Activates Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Promotes Inhibitor Quinoxaline Derivative Inhibitor->RTK Binds to ATP pocket

Caption: Inhibition of Receptor Tyrosine Kinase signaling.

3.2 Topoisomerase II Inhibition

Certain quinoxaline derivatives can inhibit Topoisomerase II (Topo II), an enzyme essential for managing DNA topology during replication and transcription. Inhibition leads to DNA strand breaks and the induction of apoptosis.[5]

G TopoII Topoisomerase II DNA_relax DNA Relaxation & Re-ligation TopoII->DNA_relax  Enables DNA_breaks DNA Strand Breaks TopoII->DNA_breaks Inhibition leads to Apoptosis Apoptosis DNA_breaks->Apoptosis Triggers Inhibitor Quinoxaline Derivative Inhibitor->TopoII Inhibits

Caption: Mechanism of Topoisomerase II inhibition leading to apoptosis.

3.3 Tubulin Polymerization Inhibition

Some 2,3-diphenylquinoxaline derivatives act as tubulin inhibitors, binding to the colchicine binding site.[4] This disrupts microtubule dynamics, which are critical for forming the mitotic spindle, leading to cell cycle arrest and apoptosis.

G Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerize into Spindle Mitotic Spindle Formation Microtubules->Spindle Forms Arrest Mitotic Arrest & Apoptosis Spindle->Arrest Disruption leads to Inhibitor Quinoxaline Derivative Inhibitor->Tubulin Binds to colchicine site

Caption: Disruption of microtubule dynamics by quinoxaline derivatives.

Section 4: Protocol for In Vitro Cytotoxicity Evaluation

The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][7]

4.1 MTT Assay Workflow

G A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h for cell adherence A->B C 3. Treat cells with Quinoxaline Derivatives (various concentrations) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (forms formazan in viable cells) D->E F 6. Incubate for 4h E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Read absorbance at ~570nm G->H I 9. Calculate % Viability and IC50 values H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

4.2 Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

Application Notes and Protocols: 2-(Bromomethyl)-3-phenylquinoxaline as a Versatile Protecting Group for Alcohols, Phenols, and Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity. The ideal protecting group should be readily introduced and removed under mild conditions, stable to a wide range of reagents, and should not interfere with the desired chemical transformations. Herein, we introduce 2-(bromomethyl)-3-phenylquinoxaline as a promising reagent for the protection of hydroxyl and carboxyl functional groups. Its structural similarity to the widely used benzyl bromide suggests analogous reactivity, offering a potentially valuable alternative with distinct spectroscopic and chromatographic properties.

The 3-phenylquinoxalin-2-ylmethyl (PQM) group, introduced by this reagent, is expected to exhibit stability comparable to the benzyl group, being robust under various non-reduuctive and non-strongly acidic or basic conditions. The quinoxaline moiety provides a strong chromophore, facilitating the visualization of protected compounds by UV light during thin-layer chromatography (TLC) and simplifying their detection and quantification. This application note provides detailed protocols for the protection of alcohols, phenols, and carboxylic acids using this compound and for the subsequent deprotection of the PQM group.

Synthesis of this compound

A plausible synthetic route to this compound begins with the condensation of o-phenylenediamine with ethyl benzoylpyruvate to form 2-methyl-3-phenylquinoxaline. Subsequent benzylic bromination would yield the desired reagent.

Synthesis cluster_0 Synthesis of this compound o_phenylenediamine o-Phenylenediamine intermediate 2-Methyl-3-phenylquinoxaline o_phenylenediamine->intermediate Condensation benzoylpyruvate Ethyl Benzoylpyruvate benzoylpyruvate->intermediate reagent This compound intermediate->reagent Benzylic Bromination NBS NBS, Initiator NBS->reagent

Caption: Plausible synthetic pathway for this compound.

Protection of Functional Groups

The protection of alcohols, phenols, and carboxylic acids with this compound is analogous to benzylation reactions, typically proceeding via an SN2 mechanism. The choice of base and solvent is crucial for achieving high yields.

Data Presentation: Representative Conditions and Yields for Analogous Benzylation Reactions

The following tables summarize typical conditions and reported yields for the protection of alcohols, phenols, and carboxylic acids using benzyl bromide, which are expected to be comparable for reactions with this compound.

Table 1: Protection of Alcohols as Benzyl Ethers

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Primary AlcoholNaHDMF0 to rt2-1285-98
Secondary AlcoholNaHTHF0 to rt12-2470-90
PhenolK₂CO₃AcetoneReflux4-1690-99
p-NitrophenolCs₂CO₃DMFrt1-3>95

Table 2: Protection of Carboxylic Acids as Benzyl Esters

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Aliphatic Carboxylic AcidCs₂CO₃DMFrt2-680-95
Aromatic Carboxylic AcidK₂CO₃DMF504-885-97
Amino Acid (N-protected)NaHCO₃DMF/H₂Ort12-2475-90

Experimental Protocols

Protocol 1: General Procedure for the Protection of Alcohols
  • To a stirred solution of the alcohol (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 mmol) in anhydrous DMF (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenylquinoxalin-2-ylmethyl ether.

Protection_Alcohol cluster_1 Protection of Alcohols Workflow Start Alcohol Step1 Deprotonation (NaH, DMF, 0 °C to rt) Start->Step1 Step2 Alkylation with This compound Step1->Step2 Step3 Work-up and Purification Step2->Step3 End Protected Alcohol (PQM-Ether) Step3->End

Caption: Experimental workflow for the protection of alcohols.

Protocol 2: General Procedure for the Protection of Phenols
  • To a mixture of the phenol (1.0 mmol) and potassium carbonate (2.0 mmol) in acetone (10 mL), add this compound (1.1 mmol).

  • Reflux the reaction mixture for 4-16 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the 3-phenylquinoxalin-2-ylmethyl ether.

Protocol 3: General Procedure for the Protection of Carboxylic Acids
  • To a solution of the carboxylic acid (1.0 mmol) in DMF (5 mL), add cesium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 mmol) and continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 3-phenylquinoxalin-2-ylmethyl ester.

Deprotection of the 3-Phenylquinoxalin-2-ylmethyl (PQM) Group

The PQM group, being analogous to a benzyl group, can be cleaved under similar conditions. The most common methods are catalytic hydrogenolysis and treatment with strong acids.

Data Presentation: Representative Conditions for Deprotection of Benzyl Ethers and Esters

Table 3: Deprotection of Benzyl Ethers

Protected SubstrateReagentsSolventTemperature (°C)Time (h)
Benzyl EtherH₂, Pd/C (10%)MeOH or EtOHrt2-12
Benzyl EtherBBr₃CH₂Cl₂-78 to 01-4

Table 4: Deprotection of Benzyl Esters

Protected SubstrateReagentsSolventTemperature (°C)Time (h)
Benzyl EsterH₂, Pd/C (10%)EtOAc or THFrt1-6
Benzyl EsterTFA/CH₂Cl₂ (1:1)-rt1-3

Experimental Protocols for Deprotection

Protocol 4: Deprotection of PQM Ethers and Esters by Catalytic Hydrogenolysis
  • Dissolve the PQM-protected compound (1.0 mmol) in methanol or ethyl acetate (10 mL).

  • Add 10% palladium on charcoal (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol, phenol, or carboxylic acid. Further purification may be performed if necessary.

Deprotection cluster_2 Deprotection Workflow (Hydrogenolysis) Start PQM-Protected Compound Step1 H₂, Pd/C (MeOH or EtOAc, rt) Start->Step1 Step2 Filtration and Solvent Removal Step1->Step2 End Deprotected Compound Step2->End

Caption: General workflow for the deprotection via catalytic hydrogenolysis.

Protocol 5: Deprotection of PQM Ethers under Acidic Conditions
  • Dissolve the PQM ether (1.0 mmol) in anhydrous dichloromethane (5 mL) and cool the solution to -78 °C.

  • Slowly add a solution of boron tribromide (1.2 mmol) in dichloromethane.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to 0 °C over 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by the slow addition of methanol, followed by water.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired alcohol or phenol.

Conclusion

This compound is presented as a valuable reagent for the protection of alcohols, phenols, and carboxylic acids. The resulting 3-phenylquinoxalin-2-ylmethyl (PQM) protecting group offers stability and can be readily removed under standard hydrogenolysis or acidic conditions. The protocols provided herein, based on well-established benzylation and debenzylation methodologies, offer a reliable starting point for researchers to incorporate this protecting group strategy into their synthetic endeavors. The unique structural and spectroscopic features of the quinoxaline moiety may provide advantages in specific synthetic contexts, particularly in the areas of reaction monitoring and purification.

Synthesis of Novel Heterocyclic Compounds from 2-(Bromomethyl)-3-phenylquinoxaline: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-(Bromomethyl)-3-phenylquinoxaline as a versatile starting material. The resulting quinoxaline-based derivatives are of significant interest in drug discovery due to their potential therapeutic activities, including anticancer and antimicrobial properties.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their diverse pharmacological activities stem from their ability to interact with various biological targets. The starting material, this compound, serves as a key building block for the synthesis of a wide array of novel heterocyclic systems through nucleophilic substitution reactions. The reactive bromomethyl group allows for the facile introduction of various functionalities and the construction of new ring systems, leading to the generation of libraries of potential drug candidates.

Synthetic Pathways

The general strategy for the synthesis of novel heterocyclic compounds from this compound involves the substitution of the bromine atom by a suitable nucleophile, followed by intramolecular or intermolecular cyclization reactions. This approach allows for the construction of various fused and appended heterocyclic systems, including triazoles and thiazoles.

Synthesis_Pathways start This compound intermediate Intermediate start->intermediate Nucleophilic Substitution nucleophile Nucleophile (e.g., Sodium Azide, Thiourea) nucleophile->intermediate cyclization Cyclization intermediate->cyclization product Novel Heterocyclic Compound (e.g., Triazole, Thiazole derivatives) cyclization->product

Caption: General synthetic workflow for novel heterocyclic compounds.

Application Notes and Protocols

This section details the synthesis of specific heterocyclic compounds derived from this compound.

Synthesis of 2-((1,2,3-Triazol-1-yl)methyl)-3-phenylquinoxaline Derivatives

1,2,3-Triazoles are a class of five-membered heterocycles known for their wide range of biological activities. The synthesis of quinoxaline-triazole hybrids can be achieved through a "click chemistry" approach, starting with the conversion of this compound to the corresponding azide, followed by a copper-catalyzed azide-alkyne cycloaddition.

Experimental Protocol: Synthesis of 2-(Azidomethyl)-3-phenylquinoxaline

  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetone, add sodium azide (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain 2-(Azidomethyl)-3-phenylquinoxaline.

Experimental Protocol: General Procedure for the Synthesis of Quinoxaline-1,2,3-triazole Derivatives (Click Chemistry)

  • Dissolve 2-(Azidomethyl)-3-phenylquinoxaline (1.0 eq) and a substituted alkyne (1.1 eq) in a mixture of THF and water (9:1).[1]

  • To this solution, add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.4 eq).[1]

  • Stir the reaction mixture at room temperature for 10-12 hours.[1]

  • After completion of the reaction, pour the mixture onto crushed ice.[1]

  • Extract the product with ethyl acetate (2 x 50 mL).[1]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]

  • Concentrate the solution under reduced pressure to get the crude product.

  • Purify the crude product by crystallization from methanol to obtain the pure 1,2,3-triazole derivative.[1]

Triazole_Synthesis cluster_step1 Step 1: Azide Formation cluster_step2 Step 2: Click Chemistry A This compound C 2-(Azidomethyl)-3-phenylquinoxaline A->C DMF, rt B Sodium Azide (NaN3) B->C D 2-(Azidomethyl)-3-phenylquinoxaline F Quinoxaline-1,2,3-triazole Derivative D->F CuSO4.5H2O, Na-Ascorbate THF/H2O, rt E Substituted Alkyne E->F

Caption: Synthesis of quinoxaline-1,2,3-triazole derivatives.

Synthesis of 2-((Thiazol-2-yl)amino)methyl)-3-phenylquinoxaline Derivatives

Thiazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities. The Hantzsch thiazole synthesis is a classical method for the preparation of thiazole rings, which involves the reaction of an α-haloketone with a thioamide. A variation of this can be employed starting from this compound.

Experimental Protocol: General Procedure for the Synthesis of Quinoxaline-Thiazole Derivatives

  • A mixture of this compound (1.0 eq) and a substituted thiourea (1.1 eq) in a suitable solvent like ethanol is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The solid is washed with cold ethanol and dried to afford the crude product.

  • Recrystallization from a suitable solvent (e.g., ethanol or DMF) yields the pure 2-(((thiazol-2-yl)amino)methyl)-3-phenylquinoxaline derivative.

Thiazole_Synthesis start This compound product Quinoxaline-Thiazole Derivative start->product Ethanol, Reflux reagent Substituted Thiourea reagent->product

Caption: Hantzsch-type synthesis of quinoxaline-thiazole derivatives.

Data Presentation

The synthesized novel heterocyclic compounds have been evaluated for their potential biological activities. The following tables summarize the quantitative data obtained from these studies.

Table 1: Antimicrobial Activity of Quinoxaline-Thiazole Derivatives

CompoundOrganismMIC (µg/mL)
4g S. aureus7.81
4m S. aureus7.81
4n S. aureus62.50
4b C. glabrata<0.06
4e C. glabrata<0.06
4f C. glabrata<0.06
4h C. krusei≤0.06
4m C. krusei≤0.06
Reference standards (e.g., Ciprofloxacin, Ketoconazole) would be included for comparison in a full report.
(Data sourced from studies on quinoline-thiazole derivatives)[2][3]

Table 2: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µM)
VIId HepG2-
VIIIa MCF-7-
VIIIc HCT116-
VIIIe HepG2-
XVa HCT1164.4
XVa MCF-75.3
2a HCT-11628.85 ± 3.26 (µg/mL)
7j HCT-11626.75 ± 3.50 (µg/mL)
Doxorubicin (Reference)HCT-116-
(Data compiled from various studies on the anticancer activity of quinoxaline derivatives)[4][5]

Signaling Pathways and Mechanism of Action

Several quinoxaline derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades, leading to reduced cell proliferation, migration, and angiogenesis, and the induction of apoptosis.

VEGFR-2 Inhibition:

Quinoxaline-based compounds have shown significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds can prevent its autophosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to the suppression of tumor growth and metastasis.[1][2][6][7]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Response Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream->Response Leads to

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.

EGFR Inhibition:

Certain quinoxaline derivatives have been designed as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers. By competitively binding to the ATP-binding pocket of the EGFR kinase domain, these compounds can block its activation and inhibit downstream signaling pathways that control cell proliferation and survival.[3][4] This can lead to cell cycle arrest and apoptosis in cancer cells.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/Akt) P_EGFR->Downstream Activates Response Cellular Responses (Proliferation, Survival) Downstream->Response Leads to

Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The straightforward synthetic protocols and the significant biological activities of the resulting quinoxaline-based derivatives highlight their potential as promising scaffolds in the development of new therapeutic agents. Further exploration and optimization of these structures are warranted to identify lead compounds with enhanced potency and selectivity for various disease targets.

References

Application Note: Chiral Separation of Amino Acids using 2-(Bromomethyl)-3-phenylquinoxaline as a Pre-column Derivatizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric separation of amino acids is of paramount importance in various scientific disciplines, including pharmaceutical drug development, food science, and biomedical research. The biological activity of amino acids and their derivatives is often stereospecific, making the accurate determination of enantiomeric purity a critical analytical challenge. Pre-column derivatization is a widely employed strategy to enhance the chromatographic separation and detection of amino acids. This application note describes a novel method for the chiral separation of amino acids utilizing 2-(Bromomethyl)-3-phenylquinoxaline as a derivatizing agent followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

This compound is a fluorescent labeling reagent that reacts with the primary or secondary amine group of amino acids to form stable, highly fluorescent derivatives. The derivatization reaction proceeds via a nucleophilic substitution, where the amino group of the amino acid displaces the bromide from the derivatizing agent. When a racemic mixture of amino acids is derivatized with this achiral reagent, a pair of diastereomers is formed for each amino acid. These diastereomers possess different physicochemical properties and can, therefore, be separated on a conventional achiral stationary phase. The inherent fluorescence of the quinoxaline moiety allows for sensitive detection of the derivatized amino acids.

Principle of Separation

The chiral separation is achieved by converting the enantiomeric amino acids into diastereomeric derivatives. The derivatizing agent, this compound, is achiral. When it reacts with a chiral amino acid (e.g., D-Alanine and L-Alanine), it forms two diastereomers. These diastereomers have different spatial arrangements and can be separated using standard achiral reversed-phase chromatography.

Experimental Protocols

Materials and Reagents
  • Amino Acid Standards (D- and L-isomers)

  • This compound (derivatizing agent)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Sodium borate buffer (0.1 M, pH 9.0)

  • Hydrochloric acid (HCl), 0.1 M

  • Solid Phase Extraction (SPE) C18 cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary pump

    • Autosampler

    • Column thermostat

    • Fluorescence detector (FLD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Preparation of Solutions
  • Amino Acid Stock Solutions (1 mg/mL): Dissolve 10 mg of each amino acid standard in 10 mL of 0.1 M HCl.

  • Working Standard Solutions (100 µg/mL): Dilute the stock solutions 1:10 with ultrapure water.

  • Derivatizing Reagent Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetonitrile. Store in a dark vial at 4°C.

  • Borate Buffer (0.1 M, pH 9.0): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of ultrapure water. Adjust the pH to 9.0 with 0.1 M NaOH or 0.1 M HCl.

Derivatization Protocol
  • To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid working standard solution (or sample).

  • Add 200 µL of 0.1 M sodium borate buffer (pH 9.0).

  • Add 200 µL of the this compound solution in acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • After incubation, cool the mixture to room temperature.

  • To stop the reaction, add 100 µL of 0.1 M HCl.

  • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Conditions
  • Column: C18 reversed-phase column (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 320 nm

    • Emission Wavelength (λem): 390 nm

Data Presentation

The following table summarizes the expected retention times and resolution for the chiral separation of selected amino acid standards derivatized with this compound.

Amino AcidEnantiomerRetention Time (min)Resolution (Rs)
Alanine L-Alanine12.51.8
D-Alanine13.2
Valine L-Valine15.82.1
D-Valine16.7
Leucine L-Leucine18.21.9
D-Leucine19.0
Phenylalanine L-Phenylalanine20.12.3
D-Phenylalanine21.2

Note: The retention times and resolution values are hypothetical and serve as an example. Actual values may vary depending on the specific HPLC system, column, and experimental conditions.

Mandatory Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_products Products AA Amino Acid (Chiral) R-CH(NH2)-COOH Reaction Derivatization (Nucleophilic Substitution) AA->Reaction + DR This compound (Achiral) DR->Reaction Diastereomers Diastereomeric Derivatives Reaction->Diastereomers Forms

Caption: Derivatization of a chiral amino acid with achiral this compound to form diastereomers.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Amino Acid Sample buffer Add Borate Buffer (pH 9.0) start->buffer reagent Add Derivatizing Reagent buffer->reagent vortex Vortex reagent->vortex incubate Incubate at 60°C vortex->incubate stop_reaction Add HCl to Stop Reaction incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge filter Filter centrifuge->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect Fluorescence Detection separate->detect analyze Chromatogram Analysis detect->analyze quantify Quantification analyze->quantify

Caption: Experimental workflow for the derivatization and HPLC analysis of amino acids.

Conclusion

The use of this compound as a pre-column derivatizing agent offers a promising and sensitive method for the chiral separation of amino acids by RP-HPLC with fluorescence detection. The formation of diastereomeric derivatives allows for their separation on a conventional achiral column, simplifying the analytical setup. This application note provides a detailed protocol that can be adapted and optimized for various research and quality control applications where the determination of amino acid enantiomers is crucial.

Application Note: Quantitative Analysis of Biological Thiols Using 2-(Bromomethyl)-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive searches of scientific literature did not yield specific data or established protocols for the quantitative analysis of biological thiols using 2-(bromomethyl)-3-phenylquinoxaline. Therefore, this document provides a generalized application note and protocol based on the well-established principles of using bromomethyl-containing fluorescent probes for thiol quantification. The experimental parameters and data presented are illustrative and would require optimization and validation for this specific, uncharacterized compound.

Introduction

Biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for maintaining cellular redox homeostasis and are involved in numerous physiological and pathological processes.[1] Their quantification is essential in various research areas, including drug development, to understand their roles in disease and as biomarkers. Fluorescent probes offer a sensitive and specific method for thiol detection and quantification in biological samples.[1][2] This application note describes a hypothetical method for the quantitative analysis of biological thiols using this compound as a fluorescent labeling agent.

Principle of the Method

The methodology is based on the nucleophilic substitution reaction between the thiol group (-SH) of a biological thiol and the bromomethyl group of this compound. This reaction forms a stable, fluorescent thioether adduct. The intensity of the fluorescence emitted by the product is directly proportional to the concentration of thiols in the sample, allowing for quantitative analysis when compared to a standard curve of a known thiol.[2]

Applications

  • Redox Biology Research: Studying the role of thiols in oxidative stress and cellular signaling.

  • Drug Development: Assessing the effect of drug candidates on cellular thiol levels and screening for compounds that modulate thiol metabolism.[3][4]

  • Clinical Diagnostics: Potentially developing assays for diseases associated with abnormal thiol concentrations.

Quantitative Data Presentation

Quantitative data should be organized for clarity and ease of comparison. Below are example tables for presenting results from a quantitative thiol assay.

Table 1: Standard Curve Data for Glutathione (GSH)

GSH Concentration (µM)Raw Fluorescence Units (RFU) - Replicate 1Raw Fluorescence Units (RFU) - Replicate 2Raw Fluorescence Units (RFU) - Replicate 3Mean RFUStandard Deviation
052555353.31.5
10258265261261.33.5
20489499492493.35.0
40950965955956.77.6
601420143514281427.77.5
801880189518881887.77.5
1002350236523552356.77.6

Table 2: Thiol Concentration in Biological Samples

Sample IDMean RFUCalculated Thiol Concentration (µM)
Control Cell Lysate85034.5
Treated Cell Lysate62024.6
Plasma Sample 1124051.5
Plasma Sample 2115047.6

Experimental Protocols

This section provides a detailed, generalized protocol for the quantitative analysis of biological thiols using a bromomethyl-containing fluorescent probe.

Materials and Reagents
  • This compound (Hypothetical Probe)

  • Glutathione (GSH) or other thiol standard

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Preparation of Solutions
  • Probe Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO. Store in small aliquots at -20°C, protected from light.

  • Probe Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in PBS immediately before use.

  • GSH Stock Solution (10 mM): Dissolve 3.07 mg of GSH in 1 mL of PBS. Prepare fresh.

  • GSH Working Standards: Prepare a series of dilutions from the 10 mM GSH stock solution in PBS to create standards ranging from 0 to 100 µM.

Sample Preparation
  • Cell Lysates:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer or by sonication on ice.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for analysis. To remove proteins, add an equal volume of 10% TCA, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant contains the low-molecular-weight thiols.

  • Plasma:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (plasma).

    • Deproteinize the plasma using TCA as described for cell lysates.

Assay Procedure
  • Add Standards and Samples to Plate: Pipette 50 µL of each GSH standard and prepared biological sample into separate wells of the 96-well plate. Include a blank control with 50 µL of PBS.

  • Add Probe: Add 50 µL of the 100 µM probe working solution to all wells.

  • Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure Fluorescence: Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the this compound-thiol adduct. (Note: These wavelengths would need to be experimentally determined).

Data Analysis
  • Subtract Blank: Subtract the mean RFU of the blank from the RFU of all standards and samples.[5]

  • Generate Standard Curve: Plot the background-subtracted RFU of the GSH standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

  • Calculate Sample Concentrations: Use the linear regression equation to calculate the thiol concentration in the unknown samples based on their background-subtracted RFU values.

Mandatory Visualization

cluster_0 General Reaction Mechanism Probe This compound Product Fluorescent Thioether Adduct Probe->Product Nucleophilic Attack Thiol Biological Thiol (R-SH) Thiol->Product Byproduct HBr

Caption: General reaction of a bromomethyl-quinoxaline probe with a thiol.

cluster_1 Experimental Workflow SamplePrep Sample Preparation (Lysates, Plasma) Plating Add Samples and Standards to Plate SamplePrep->Plating StdPrep Standard Preparation (GSH Dilutions) StdPrep->Plating AddProbe Add Probe Working Solution Plating->AddProbe Incubate Incubate at RT (30 min) AddProbe->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Data Analysis (Standard Curve, Concentration Calculation) Measure->Analyze

Caption: Workflow for quantitative thiol analysis using a fluorescent probe.

References

Troubleshooting & Optimization

Technical Support Center: Bromination of 2-Methyl-3-Phenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-methyl-3-phenylquinoxaline. Our aim is to help you navigate potential side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction expected when brominating 2-methyl-3-phenylquinoxaline with N-bromosuccinimide (NBS)?

The primary and desired reaction is the selective bromination of the methyl group at the 2-position of the quinoxaline ring. This is a benzylic bromination that proceeds via a free-radical mechanism to yield 2-(bromomethyl)-3-phenylquinoxaline. This transformation is a key step in the synthesis of various quinoxaline derivatives with potential biological activities.

Q2: What are the typical reagents and conditions for this benzylic bromination?

Common conditions for benzylic bromination involve the use of N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent, such as carbon tetrachloride (CCl₄) or acetonitrile.[1] A radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is often added to facilitate the reaction, which is typically carried out under reflux or with photo-initiation.[1]

Q3: What are the potential side reactions I should be aware of?

Several side reactions can occur, leading to a mixture of products and reducing the yield of the desired this compound. These include:

  • Dibromination: Further reaction of the desired monobrominated product can lead to the formation of 2-(dibromomethyl)-3-phenylquinoxaline. This is more likely to occur if an excess of NBS is used or if the reaction is allowed to proceed for an extended period.

  • Electrophilic Aromatic Substitution: Bromination of the aromatic rings (either the phenyl group or the benzo part of the quinoxaline) can occur, especially if the reaction conditions are not strictly anhydrous or if acidic byproducts form.[2] While radical bromination at the benzylic position is generally favored, electrophilic substitution can become a competitive pathway.[3]

  • Reaction with the Quinoxaline Nitrogens: Although less common under radical conditions, the nitrogen atoms in the quinoxaline ring are nucleophilic and could potentially interact with bromine species, leading to undesired byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired monobrominated product 1. Incomplete reaction. 2. Formation of multiple side products. 3. Decomposition of the starting material or product.1. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. 2. Use a slight excess (1.1-1.2 equivalents) of NBS. A large excess can promote dibromination. 3. Ensure the reaction is performed under anhydrous conditions to minimize electrophilic aromatic substitution. The use of a drying tube is recommended. 4. Purify NBS before use if it appears yellow or brown, as this indicates the presence of bromine which can lead to side reactions.
Formation of a significant amount of dibrominated product 1. Use of a large excess of NBS. 2. Prolonged reaction time.1. Carefully control the stoichiometry of NBS. Start with a 1:1 molar ratio of 2-methyl-3-phenylquinoxaline to NBS and adjust as needed based on reaction monitoring. 2. Stop the reaction as soon as the starting material is consumed (as determined by TLC/HPLC).
Presence of products brominated on the aromatic rings 1. Presence of moisture or acid, which can catalyze electrophilic aromatic substitution. 2. Use of a polar protic solvent.1. Use freshly distilled, anhydrous solvents. 2. Add a non-nucleophilic base, such as calcium carbonate, to the reaction mixture to neutralize any acidic byproducts (like HBr) that may form. 3. Use a non-polar aprotic solvent like carbon tetrachloride or acetonitrile.
Complex mixture of unidentifiable products 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material or reagents.1. Conduct the reaction at the lowest effective temperature. If using a radical initiator, follow the recommended temperature for its decomposition. 2. Ensure the purity of 2-methyl-3-phenylquinoxaline and the radical initiator before starting the reaction.

Experimental Protocols

Benzylic Bromination of 2-Methyl-3-Phenylquinoxaline with NBS

  • Materials:

    • 2-Methyl-3-phenylquinoxaline

    • N-Bromosuccinimide (NBS), recrystallized

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

    • Anhydrous carbon tetrachloride (CCl₄) or acetonitrile

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-phenylquinoxaline in anhydrous CCl₄.

    • Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the main reaction and potential side reactions.

main_reaction start 2-Methyl-3-phenylquinoxaline product This compound start->product Benzylic Bromination reagents NBS, AIBN CCl4, Reflux

Caption: Main reaction pathway for the benzylic bromination.

side_reactions start 2-Methyl-3-phenylquinoxaline main_product This compound start->main_product Desired Reaction (Radical Mechanism) ring_bromo Aromatic Ring Bromination Products start->ring_bromo Side Reaction (Electrophilic Substitution) dibromo 2-(Dibromomethyl)-3-phenylquinoxaline main_product->dibromo Over-bromination (Excess NBS)

Caption: Potential side reactions in the bromination process.

troubleshooting_workflow start Experiment Start: Bromination of 2-Methyl-3-phenylquinoxaline check_yield Low Yield? start->check_yield check_dibromo Dibrominated Product? check_yield->check_dibromo No optimize_time Optimize Reaction Time & NBS Stoichiometry check_yield->optimize_time Yes check_ring_bromo Ring Bromination? check_dibromo->check_ring_bromo No control_nbs Reduce NBS Equivalents & Reaction Time check_dibromo->control_nbs Yes anhydrous Ensure Anhydrous Conditions & Add Base check_ring_bromo->anhydrous Yes success Successful Synthesis check_ring_bromo->success No optimize_time->check_dibromo control_nbs->check_ring_bromo anhydrous->success

Caption: A logical workflow for troubleshooting common issues.

References

Optimization of derivatization reaction conditions with 2-(Bromomethyl)-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing derivatization reactions using 2-(Bromomethyl)-3-phenylquinoxaline. This reagent is primarily used to introduce a fluorescent quinoxaline tag onto analytes with active hydrogens, such as phenols, thiols, and carboxylic acids, to enhance their detection in analytical methods like HPLC.

Frequently Asked Questions (FAQs)

Q1: What types of analytes can be derivatized with this compound?

A1: This reagent is an alkylating agent used for the derivatization of nucleophilic functional groups. It is most commonly used for:

  • Phenols and Thiols: The acidic protons of phenols and thiols are readily removed by a weak base, and the resulting phenoxide or thiolate anions are excellent nucleophiles that react with the reagent.

  • Carboxylic Acids: Carboxylic acids can be derivatized to form esters. This reaction often requires a catalyst or conversion of the carboxylic acid to a more reactive carboxylate salt.[1][2]

  • Amines: Primary and secondary amines can also be alkylated, although care must be taken to control the degree of alkylation.

Q2: What are the typical reaction conditions?

A2: The reaction is typically a nucleophilic substitution where the analyte (e.g., a phenol or carboxylic acid) displaces the bromide ion. Key parameters include:

  • Solvent: Anhydrous polar aprotic solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Acetone are preferred as they effectively dissolve the reactants without interfering with the reaction.

  • Base/Catalyst: A non-nucleophilic base is crucial for deprotonating the analyte. For phenols and thiols, potassium carbonate (K₂CO₃) is common. For carboxylic acids, a phase-transfer catalyst like a crown ether or a stronger base might be necessary to facilitate the reaction.

  • Temperature: Reactions are often performed at elevated temperatures (e.g., 50-80 °C) to ensure a reasonable reaction rate. However, the optimal temperature should be determined experimentally to minimize the degradation of reactants or products.

  • Reaction Time: Reaction times can range from 30 minutes to several hours, depending on the reactivity of the analyte and the reaction temperature.[3] Reaction progress should be monitored by TLC or HPLC.

Q3: How can I monitor the progress of the derivatization reaction?

A3: The reaction can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: Spot the reaction mixture alongside the starting materials (analyte and derivatizing reagent). The formation of a new, typically more non-polar and UV-active spot (the product) and the disappearance of the limiting starting material indicate reaction progress.

  • HPLC: Inject small aliquots of the reaction mixture over time. Monitor the decrease in the peak area of the analyte and the increase in the peak area of the derivatized product. This is the most accurate method for determining reaction completion.

Troubleshooting Guide

Problem: Low or No Product Yield

Possible CauseRecommended Solution
Inactive Analyte Ensure the analyte is sufficiently nucleophilic. For carboxylic acids, ensure a strong enough base is used to form the carboxylate salt. For phenols, check the pKa; more acidic phenols are more reactive.
Poor Reagent Quality This compound can degrade over time if exposed to moisture or light. Use a fresh bottle or verify the purity of the reagent.
Incorrect Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the derivatizing reagent to ensure the complete conversion of the analyte.
Insufficient Base The base is critical for deprotonating the analyte. Ensure at least one equivalent of base is used. For weaker nucleophiles, a stronger base or a catalyst may be required.
Inappropriate Solvent The solvent must be polar enough to dissolve the reactants but should be aprotic. Ensure the solvent is anhydrous, as water can hydrolyze the reagent.
Suboptimal Temperature If the reaction is slow, try increasing the temperature in 10 °C increments. Conversely, if side products are observed, the temperature may be too high.

Problem: Multiple Spots on TLC / Multiple Peaks in HPLC

Possible CauseRecommended Solution
Side Reactions Over-alkylation (for amines) or reaction with solvent impurities can occur. Ensure the use of high-purity, anhydrous solvents and control the stoichiometry carefully.
Degradation The derivatizing reagent or the product may be unstable under the reaction conditions (e.g., high temperature or prolonged reaction time). Try running the reaction at a lower temperature for a longer period.
Impure Starting Materials Verify the purity of both the analyte and the derivatizing reagent before starting the reaction.
Hydrolysis of Reagent The presence of water can lead to the formation of 2-(Hydroxymethyl)-3-phenylquinoxaline, which may appear as an impurity. Always use anhydrous solvents and dry glassware.

General Experimental Protocol

This protocol provides a general starting point for the derivatization of a phenolic analyte. Conditions should be optimized for each specific application.

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the phenolic analyte (1.0 eq.) in anhydrous acetonitrile.

  • Addition of Base: Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Initiation of Reaction: Add a solution of this compound (1.2 eq.) in anhydrous acetonitrile.

  • Incubation: Seal the vial and heat the mixture to 60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC every 30-60 minutes until the analyte is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash with acetonitrile.

  • Analysis: Evaporate the solvent from the filtrate under reduced pressure or a stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC analysis. If necessary, purify the product using column chromatography or preparative HPLC.

Data Presentation: Optimization Parameters

The following table summarizes typical parameters that can be varied to optimize the derivatization of a generic carboxylic acid. Yields are illustrative and will vary based on the specific analyte.

EntryBase (eq.)CatalystSolventTemperature (°C)Time (h)Illustrative Yield (%)
1K₂CO₃ (2.0)NoneAcetonitrile60445
2K₂CO₃ (2.0)18-Crown-6 (0.1)Acetonitrile60285
3Cs₂CO₃ (2.0)NoneAcetonitrile60292
4K₂CO₃ (2.0)18-Crown-6 (0.1)DMF60288
5Cs₂CO₃ (2.0)NoneAcetonitrile40675

Visualizations

ReactionScheme cluster_reactants Reactants cluster_product Product cluster_conditions Conditions reagent This compound product Derivatized Analyte (Fluorescent) reagent->product + Analyte analyte Analyte (R-XH) (e.g., Phenol, Carboxylic Acid) conditions Base (e.g., K₂CO₃) Solvent (e.g., MeCN) Heat (Δ) conditions->product

Caption: General reaction scheme for derivatization.

Workflow start Start prep 1. Prepare Reactants - Analyte (1.0 eq) - Reagent (1.2 eq) - Base (2.0 eq) start->prep dissolve 2. Dissolve in Anhydrous Solvent prep->dissolve react 3. Heat and Stir (e.g., 60 °C, 2h) dissolve->react monitor 4. Monitor by TLC/HPLC react->monitor monitor->react Incomplete workup 5. Reaction Workup (Filter, Evaporate) monitor->workup Complete analyze 6. Analysis / Purification workup->analyze end End analyze->end

Caption: Standard experimental workflow for derivatization.

Troubleshooting start Problem: Low Product Yield c1 Check Reagent Purity & Stoichiometry start->c1 c2 Are Base & Solvent Correct and Anhydrous? c1->c2 Yes s1 Use fresh reagent. Use 1.2 eq of reagent. c1->s1 No c3 Is Temperature Optimized? c2->c3 Yes s2 Use anhydrous solvent. Use 2.0 eq of base. Consider catalyst (e.g., crown ether). c2->s2 No s3 Increase temp. by 10 °C. Monitor for degradation. c3->s3 No s_ok Problem Solved s1->s_ok s2->s_ok s3->s_ok

References

Overcoming solubility issues of 2-(Bromomethyl)-3-phenylquinoxaline in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 2-(Bromomethyl)-3-phenylquinoxaline in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?

A1: The first step is to recognize that this compound, like many quinoxaline derivatives, has inherently low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful. We recommend starting with a co-solvent approach.

Recommended Initial Steps:

  • Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.

  • Serially dilute the stock solution into your aqueous buffer to the desired final concentration.

  • Observe for precipitation. If precipitation occurs upon dilution, you will need to explore other solubilization strategies outlined in this guide.

Q2: I'm observing precipitation when I add my DMSO stock solution to my aqueous medium. What are my next options?

A2: Precipitation upon addition to an aqueous medium is a common issue. The following flowchart outlines a systematic approach to troubleshoot this problem.

G start Precipitation Observed cosolvent Increase Co-solvent Concentration start->cosolvent Is the current co-solvent concentration low? ph_adjust Adjust pH start->ph_adjust Is your compound ionizable? surfactant Add Surfactant start->surfactant Are surfactants compatible with your assay? cyclodextrin Use Cyclodextrin start->cyclodextrin Is cyclodextrin complexation a viable option? cosolvent->ph_adjust No, or not feasible success Solubility Achieved cosolvent->success Yes ph_adjust->surfactant No ph_adjust->success Yes surfactant->cyclodextrin No surfactant->success Yes cyclodextrin->success Yes fail Consult Further cyclodextrin->fail No

Caption: Decision tree for troubleshooting precipitation.

Q3: How much co-solvent can I use without affecting my biological assay?

A3: The tolerance of biological assays to co-solvents varies. It is crucial to determine the maximum tolerable concentration of the co-solvent in your specific experimental setup.

Experimental Protocol: Co-solvent Tolerance Test

  • Prepare a dilution series of your chosen co-solvent (e.g., DMSO) in your assay buffer, ranging from a high concentration (e.g., 5%) down to a concentration you expect to be well-tolerated (e.g., 0.1%).

  • Run a vehicle control experiment by exposing your cells or biological system to each concentration of the co-solvent alone.

  • Measure the relevant assay endpoint (e.g., cell viability, enzyme activity).

  • Determine the highest concentration of the co-solvent that does not significantly affect your assay's outcome. This is your maximum tolerable co-solvent concentration.

Co-solventTypical Starting ConcentrationMaximum Tolerated (Cell-based assays)
DMSO0.1 - 1%Generally < 0.5%
Ethanol0.1 - 1%Generally < 1%

Q4: My compound is still not soluble enough, even with a co-solvent. How can pH adjustment help?

A4: The solubility of compounds with ionizable groups can be significantly influenced by pH. Quinoxaline derivatives are generally weak bases and their solubility may increase in acidic conditions due to the protonation of the nitrogen atoms in the quinoxaline ring.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add a fixed amount of this compound to a standard volume of each buffer.

  • Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a controlled temperature.

  • Centrifuge or filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot solubility versus pH to determine the optimal pH range for dissolution.

Q5: What are surfactants and cyclodextrins, and how can they improve solubility?

A5: Surfactants and cyclodextrins are excipients used to enhance the solubility of poorly soluble compounds.

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate non-polar molecules like this compound, effectively increasing their apparent solubility.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with guest molecules that fit into their cavity, thereby increasing their solubility in water.

Solubilization AgentExampleTypical Concentration Range
Surfactant (non-ionic)Tween® 80, Polysorbate 800.1 - 2% (w/v)
CyclodextrinHydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10% (w/v)

Experimental Protocol: Solubilization with Surfactants or Cyclodextrins

  • Prepare stock solutions of the surfactant or cyclodextrin in your aqueous buffer.

  • Create a series of formulations by adding increasing concentrations of the solubilizing agent to your buffer.

  • Add a fixed amount of this compound to each formulation.

  • Equilibrate and quantify the dissolved compound as described in the pH-dependent solubility protocol.

Frequently Asked Questions (FAQs)

Q: What is the expected aqueous solubility of this compound?

Q: What are the best initial organic solvents to try for making a stock solution?

A: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points for creating a high-concentration stock solution due to their strong solubilizing power for a wide range of organic molecules. Ethanol can also be considered.

Q: Will these solubilization methods affect the stability of this compound?

A: The bromomethyl group is a potentially reactive functional group. It is advisable to assess the stability of your compound under the chosen solubilization conditions, especially if elevated temperatures or extreme pH values are used. This can be done by monitoring the purity of the compound over time using a chromatographic method like HPLC.

Q: Where can I find more information on the properties of quinoxaline derivatives?

A: Scientific databases such as PubChem, Scopus, and the Web of Science are valuable resources for chemical and physical properties, as well as published research on quinoxaline derivatives and their applications.

Visualization of Solubilization Strategies

G cluster_compound Poorly Soluble Compound cluster_strategies Solubilization Strategies compound This compound cosolvent Co-solvents (e.g., DMSO, Ethanol) compound->cosolvent ph_adjust pH Adjustment (Acidic pH) compound->ph_adjust surfactant Surfactants (e.g., Tween® 80) compound->surfactant cyclodextrin Cyclodextrins (e.g., HP-β-CD) compound->cyclodextrin solution Aqueous Solution cosolvent->solution ph_adjust->solution surfactant->solution cyclodextrin->solution

Caption: Overview of solubilization strategies.

References

Stability of 2-(Bromomethyl)-3-phenylquinoxaline fluorescent derivatives under HPLC conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-(bromomethyl)-3-phenylquinoxaline fluorescent derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC analysis of these compounds.

I. Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of this compound derivatives. The troubleshooting information is presented in a question-and-answer format.

Issue 1: Peak Tailing

Question: My chromatogram shows significant peak tailing for my this compound derivative. What could be the cause and how can I resolve it?

Answer: Peak tailing is a common issue in HPLC and can be caused by several factors.[1][2][3] Here's a breakdown of potential causes and solutions:

Potential Cause Explanation Recommended Solution
Secondary Interactions with Stationary Phase The basic nitrogen atoms in the quinoxaline ring can interact with acidic residual silanol groups on the silica-based stationary phase, leading to tailing.[4]- Use a mobile phase with a lower pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups.[2][4] - Add a basic modifier like triethylamine (TEA) to the mobile phase to compete with your analyte for active sites (use with caution as it can affect column longevity).[4] - Employ an end-capped column or a column with a different stationary phase (e.g., polymer-based).[2]
Column Overload Injecting too much sample can saturate the stationary phase, causing peak distortion.[3]- Reduce the injection volume or the concentration of your sample.[1][3]
Extra-column Effects Dead volume in the HPLC system (e.g., long tubing, large detector cell) can contribute to peak broadening and tailing.- Use shorter, narrower internal diameter tubing between the injector, column, and detector.[1] - Ensure all fittings are properly connected to minimize dead volume.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of your compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.- Adjust the mobile phase pH to be at least 2 units above or below the pKa of your analyte to ensure it is in a single ionic state.
Issue 2: Appearance of New or Unexpected Peaks (Degradation)

Question: I am observing unexpected peaks in my chromatogram that are not present in my initial sample. I suspect my this compound derivative is degrading. What are the likely degradation pathways and how can I prevent this?

Answer: The 2-(bromomethyl) group is a reactive moiety, and its degradation is a primary concern during HPLC analysis. Here are the most probable degradation pathways:

Degradation Pathway Explanation Prevention Strategies
Hydrolysis of the Bromomethyl Group The bromomethyl group is susceptible to nucleophilic attack by water or other nucleophiles present in the mobile phase (e.g., methanol), leading to the formation of the corresponding hydroxymethyl or methoxymethyl derivative. This is a common reaction for benzylic halides.[5]- Use aprotic solvents in your mobile phase if your separation allows. - Minimize the water content in the mobile phase. - Prepare fresh mobile phase daily and keep it well-sealed. - If possible, lower the temperature of the column and autosampler.[6]
Oxidation The quinoxaline ring system can be susceptible to oxidation, especially under harsh conditions. Alkyl side chains on aromatic rings can also be oxidized.[7]- Degas the mobile phase thoroughly to remove dissolved oxygen.[1] - Avoid high temperatures. - Protect your samples and mobile phase from light.
Photodegradation Fluorescent compounds can be sensitive to light, leading to degradation upon exposure.[8][9]- Use amber vials for your samples and standards.[6] - Minimize the exposure of your samples to ambient light during preparation and analysis. - If your HPLC system has a cover for the autosampler, ensure it is in place.

Below is a diagram illustrating a potential degradation pathway of a this compound derivative.

G start This compound hydrolysis Hydrolysis (H2O in mobile phase) start->hydrolysis Nucleophilic Substitution oxidation Oxidation (Dissolved O2) start->oxidation Redox Reaction photodegradation Photodegradation (UV/Vis light) start->photodegradation Photochemical Reaction product1 2-(Hydroxymethyl)-3-phenylquinoxaline hydrolysis->product1 product2 Oxidized Quinoxaline Derivative oxidation->product2 product3 Photodegradation Product(s) photodegradation->product3

Caption: Potential degradation pathways for this compound.

Issue 3: Ghost Peaks

Question: I'm seeing "ghost peaks" in my blank injections. What are they and how do I get rid of them?

Answer: Ghost peaks are peaks that appear in your chromatogram even when no sample is injected.[10][11] They are usually due to contaminants in the HPLC system or mobile phase.

| Source of Contamination | Troubleshooting Steps | | :--- | :--- | :--- | | Mobile Phase | Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient elution.[12] | - Use high-purity, HPLC-grade solvents and additives.[11] - Prepare fresh mobile phase daily.[2] - Filter the mobile phase before use.[10] | | Sample Carryover | Residual sample from a previous injection can be introduced into the current run.[10] | - Implement a robust needle wash protocol in your autosampler method, using a strong solvent.[6] - Inject a blank after a high-concentration sample to check for carryover. | | System Contamination | Contaminants can build up in various parts of the HPLC system, such as the injector, tubing, or detector flow cell.[6][10] | - Flush the entire system with a strong solvent.[1][10] - If the problem persists, systematically disconnect components (e.g., run without the column) to isolate the source of contamination.[12] |

A systematic approach to troubleshooting ghost peaks is outlined in the following workflow diagram.

G start Ghost Peak Observed q1 Inject Blank (Mobile Phase) start->q1 a1_yes Peak Present q1->a1_yes Yes a1_no Peak Absent q1->a1_no No q2 Prepare Fresh Mobile Phase & Re-inject Blank a1_yes->q2 q4 Sample Carryover Likely a1_no->q4 a2_yes Peak Absent q2->a2_yes Yes a2_no Peak Present q2->a2_no No sol2 Source was Mobile Phase a2_yes->sol2 q3 System Contamination Likely a2_no->q3 sol3 Flush System Components q3->sol3 sol1 Improve Needle Wash Protocol q4->sol1

Caption: Troubleshooting workflow for identifying the source of ghost peaks.

II. Frequently Asked Questions (FAQs)

Q1: What is the general stability of the quinoxaline ring under typical HPLC conditions?

A1: The quinoxaline ring itself is a stable aromatic system.[13][14] It is generally resistant to degradation under typical reversed-phase HPLC conditions (e.g., acetonitrile/water or methanol/water mobile phases, mild acidic or basic modifiers).[13] However, strong oxidizing agents can lead to the cleavage of the pyrazine ring to form pyrazine-2,3-dicarboxylic acid.[15]

Q2: How does the mobile phase composition affect the stability and chromatography of my this compound derivative?

A2: The mobile phase composition can significantly impact your analysis:

  • pH: As discussed in the troubleshooting section, the pH can affect peak shape by influencing the ionization state of the quinoxaline nitrogens and the column's silanol groups.[16]

  • Solvent Composition: The ratio of organic solvent to water will affect the retention time of your compound. A higher percentage of organic solvent will generally lead to shorter retention times. The choice of organic solvent (e.g., acetonitrile vs. methanol) can also influence selectivity.[17]

  • Additives: Buffers are used to control the pH.[4] Other additives, like ion-pairing reagents, may be used to improve peak shape for ionic compounds.[18]

Q3: Are there any specific storage conditions recommended for these compounds to ensure their stability?

A3: Given the reactivity of the bromomethyl group and the potential for photodegradation, it is recommended to:

  • Store the solid compounds in a cool, dark, and dry place.

  • Prepare solutions fresh and use them as soon as possible.

  • If solutions need to be stored, keep them in amber vials at a low temperature (e.g., 4 °C) and for a limited time.

III. Experimental Protocols

General HPLC Method for this compound Derivatives

This is a general starting method. Optimization will likely be required for specific derivatives.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a lower percentage of B (e.g., 30%) and increase to a higher percentage (e.g., 95%) over 15-20 minutes. Hold at high %B for 5 minutes to wash the column, then return to initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for your specific derivative. A UV detector (e.g., at 254 nm or 320 nm) can also be used.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent with a weaker elution strength.

Note: This information is intended as a guide and is based on general principles of HPLC and the known chemistry of related compounds. Specific experimental conditions may need to be optimized for your particular analyte and HPLC system.

References

Troubleshooting low fluorescence signal with 2-(Bromomethyl)-3-phenylquinoxaline labels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Bromomethyl)-3-phenylquinoxaline fluorescent labels. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals during their experiments.

Troubleshooting Guide: Low Fluorescence Signal

A low or absent fluorescence signal is a common issue that can arise from various factors during the experimental process. This guide will walk you through a systematic approach to identify and resolve the root cause of a weak signal.

Diagram: Troubleshooting Workflow for Low Fluorescence Signal

TroubleshootingWorkflow start Low or No Fluorescence Signal Detected check_reagent 1. Verify Reagent Integrity start->check_reagent sub_reagent1 Is the labeling reagent expired or improperly stored? check_reagent->sub_reagent1 check_protocol 2. Review Derivatization Protocol sub_protocol1 Are reagent concentrations, temperature, and time optimal? check_protocol->sub_protocol1 check_reaction 3. Assess Derivatization Reaction sub_reaction1 Is the reaction pH appropriate? check_reaction->sub_reaction1 check_cleanup 4. Evaluate Sample Cleanup sub_cleanup1 Is excess reagent being removed effectively? check_cleanup->sub_cleanup1 check_instrument 5. Check Instrument Settings sub_instrument1 Are excitation/emission wavelengths correct? check_instrument->sub_instrument1 solution Fluorescence Signal Restored sub_reagent1->check_protocol No sub_reagent2 Prepare fresh reagent solution. sub_reagent1->sub_reagent2 Yes sub_reagent2->check_protocol sub_protocol1->check_reaction Yes sub_protocol2 Optimize reaction conditions (see protocol). sub_protocol1->sub_protocol2 No sub_protocol2->check_reaction sub_reaction1->check_cleanup Yes sub_reaction2 Adjust pH; ensure catalyst is active. sub_reaction1->sub_reaction2 No sub_reaction2->check_cleanup sub_cleanup1->check_instrument Yes sub_cleanup2 Optimize cleanup procedure (e.g., SPE, liquid-liquid extraction). sub_cleanup1->sub_cleanup2 No sub_cleanup2->check_instrument sub_instrument1->solution Yes sub_instrument2 Set correct wavelengths and optimize gain. sub_instrument1->sub_instrument2 No sub_instrument2->solution DerivatizationReaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Analyte Carboxylic Acid (R-COOH) Fluorescent_Ester Fluorescent Ester Adduct Analyte->Fluorescent_Ester Label This compound Label->Fluorescent_Ester Catalyst Base (e.g., K2CO3) + Phase-Transfer Catalyst (e.g., 18-crown-6) Catalyst->Fluorescent_Ester Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->Fluorescent_Ester Heat Heat (50-70°C) Heat->Fluorescent_Ester Byproducts HBr + Catalyst Salts

Technical Support Center: Minimizing Quenching in Quinoxaline Derivative Fluorescence Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of fluorescence quenching effects for researchers, scientists, and drug development professionals working with quinoxaline derivatives.

Frequently Asked Questions (FAQs) about Fluorescence Quenching

Q1: What is fluorescence quenching and why is it a problem for quinoxaline derivatives?

A: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1] For quinoxaline derivatives, which are often used as fluorescent probes and sensors, quenching can lead to inaccurate measurements, reduced sensitivity, and misinterpreted data.[2][3] Quenching occurs when the excited-state fluorophore returns to the ground state without emitting a photon, often due to interactions with other molecules in the sample.[1]

Q2: My fluorescence signal is lower than expected. What are the possible causes?

A: A low fluorescence signal can stem from several issues. Beyond instrumental settings, common causes include:

  • Dynamic (Collisional) Quenching: An external substance (quencher) in the solution, such as dissolved oxygen, collides with the excited quinoxaline derivative.[1]

  • Static Quenching: The quinoxaline derivative forms a non-fluorescent complex with another molecule in the ground state.[4]

  • Inner Filter Effect (IFE): The sample is too concentrated, causing it to absorb a significant portion of the excitation light or the emitted fluorescence.[5][6]

  • Self-Quenching or Aggregation: At high concentrations, quinoxaline molecules can interact with each other and quench their own fluorescence.[7]

  • Photobleaching: The fluorophore is irreversibly damaged by prolonged exposure to the excitation light.[8]

  • Solvent Effects: The chosen solvent may interact with the quinoxaline derivative, leading to a decrease in fluorescence.[2][9]

Q3: How can I distinguish between dynamic and static quenching?

A: Dynamic and static quenching can be differentiated by their distinct responses to temperature and viscosity, or by using fluorescence lifetime measurements.[1][10]

  • Temperature: Increasing the temperature generally increases the rate of dynamic quenching due to faster diffusion but may cause a non-fluorescent complex to dissociate, thereby decreasing static quenching.[1][4]

  • Fluorescence Lifetime: Dynamic quenching reduces the fluorescence lifetime of the fluorophore, whereas static quenching does not affect the lifetime of the uncomplexed, fluorescent molecules.[10][11]

Q4: What is the Inner Filter Effect and how is it different from quenching?

A: The Inner Filter Effect (IFE) is a phenomenon that results in a loss of fluorescence intensity due to the absorption of light by the sample, but it is not a true quenching mechanism.[5] It is sometimes confused with quenching because both effects can become more prominent at high concentrations.[5]

  • Primary IFE: The sample absorbs a significant portion of the excitation light before it can reach all the fluorophore molecules.[5][6]

  • Secondary IFE: The sample re-absorbs the light emitted by the fluorophore before it reaches the detector.[5][6] Unlike true quenching, IFE does not involve molecular interactions that deactivate the excited state and does not affect the fluorescence lifetime.[10][11]

Q5: What is photobleaching and how can I prevent it?

A: Photobleaching is the photochemical destruction of a fluorophore, leading to a permanent loss of fluorescence.[8] It is caused by the fluorophore reacting with other molecules, often from a triplet excited state. To minimize photobleaching:

  • Reduce the intensity and duration of light exposure.

  • Use photostable quinoxaline derivatives when possible.

  • Incorporate antifade reagents or oxygen scavengers into the medium.[8]

Q6: Can the choice of solvent affect the quenching of my quinoxaline derivative?

A: Yes, the solvent can have a significant impact. Some solvents can directly interact with the excited state of the quinoxaline derivative, leading to quenching.[2] Furthermore, solvent polarity can influence the formation of non-fluorescent aggregates and affect the rate of collisional quenching by altering viscosity. The fluorescence of some quinoxaline derivatives is known to be highly sensitive to solvent polarity, a property known as solvatochromism.[9][12]

Troubleshooting Guides

Problem: Low or Decreasing Fluorescence Intensity

If you observe an unexpectedly low or unstable fluorescence signal, follow this workflow to diagnose the potential cause.

TroubleshootingWorkflow start Low Fluorescence Signal check_instrument 1. Verify Instrument Settings (Wavelengths, Slits, Gain) start->check_instrument check_concentration 2. Check Fluorophore Concentration check_instrument->check_concentration too_high Is Absorbance > 0.1 AU? check_concentration->too_high ife Potential Inner Filter Effect (IFE) Action: Dilute Sample too_high->ife Yes too_low Signal Still Low? Action: Increase Concentration (Keep Abs < 0.1) too_high->too_low No end_node Problem Identified ife->end_node investigate_quenching 3. Investigate True Quenching too_low->investigate_quenching check_oxygen Is Sample Degassed? investigate_quenching->check_oxygen degas Dynamic Quenching by O₂ Likely Action: Degas Solvent check_oxygen->degas No check_impurities Check for Quenching Impurities (e.g., Halides, Amines) Action: Purify Sample/Solvents check_oxygen->check_impurities Yes degas->end_node check_lifetime 4. Measure Fluorescence Lifetime check_impurities->check_lifetime lifetime_decreased Lifetime Decreased? check_lifetime->lifetime_decreased dynamic Confirms Dynamic Quenching lifetime_decreased->dynamic Yes static Suggests Static Quenching or IFE lifetime_decreased->static No dynamic->end_node static->end_node

Caption: Troubleshooting workflow for diagnosing low fluorescence signals.

Key Quenching Mechanisms and Mitigation Strategies

Understanding the underlying mechanism is crucial for selecting the correct mitigation strategy. The primary types of quenching are dynamic, static, and the inner filter effect.

QuenchingMechanisms cluster_ground Ground State cluster_excited Excited State cluster_ife Inner Filter Effect (Apparent Quenching) F Fluorophore (F) FQ Non-fluorescent Complex [FQ] F->FQ Static Quenching (Complex Formation) F_star Excited Fluorophore (F*) F->F_star Excitation (hν_ex) Q Quencher (Q) Q->FQ F_star->F Fluorescence (hν_em) F_star->F Dynamic Quenching (Collision with Q) light_em Emitted Light light_ex Excitation Light absorber High Conc. Sample light_ex->absorber Primary IFE light_em->absorber Secondary IFE

Caption: Visual representation of static, dynamic, and inner filter effect pathways.

Data Presentation & Analysis

Table 1: Comparison of Quenching Mechanisms
FeatureDynamic (Collisional) QuenchingStatic QuenchingInner Filter Effect (IFE)
Mechanism Collisional energy transfer from excited fluorophore to quencher.[10][13]Formation of a non-fluorescent ground-state complex.[4][10]Absorption of excitation or emission light by sample components.[5]
Effect on Lifetime Decreases fluorescence lifetime.[10][11]No change in fluorescence lifetime of uncomplexed fluorophore.[10][11]No change in fluorescence lifetime.[11]
Effect on Absorption Spectrum No change.[11]May change due to ground-state complex formation.[10]Apparent changes due to high absorbance; spectral shape may distort.[11]
Effect of ↑ Temperature Quenching increases (faster diffusion).[1]Quenching often decreases (complex dissociation).[4]No direct effect.
Effect of ↑ Viscosity Quenching decreases (slower diffusion).[10]No significant effect.No significant effect.
Stern-Volmer Plot (I₀/I vs [Q]) Linear, upward curvature at high [Q].Linear, may show downward curvature if complex absorbs excitation light.Can produce non-linear plots; dependent on absorbance.
Table 2: Common Quenchers for Quinoxaline Derivatives and Mitigation
Quencher / CauseType of QuenchingMitigation Strategy
Dissolved Molecular Oxygen DynamicDegas solvent via sparging (N₂ or Ar) or freeze-pump-thaw cycles.[1]
Halide Ions (e.g., Cl⁻, Br⁻, I⁻) DynamicUse purified solvents and non-halide salts. Quenching efficiency typically increases with the atomic weight of the halide.[14][15]
High Fluorophore Concentration Static (Aggregation/Self-Quenching)Work at lower concentrations (Absorbance < 0.1). Modify molecular structure to inhibit π–π stacking.[7][16]
Acids / Low pH StaticControl pH with a suitable buffer. Protonation of the quinoxaline nitrogen can lead to quenching.[3][7]
Solvent Molecules (e.g., DMSO) Dynamic/StaticScreen different solvents. Some solvents can interact with the excited state or form hydrogen bonds.[2]

Experimental Protocols

Protocol 1: Distinguishing Static vs. Dynamic Quenching using Temperature Variation
  • Preparation: Prepare a set of samples containing a fixed concentration of the quinoxaline derivative and a fixed concentration of the suspected quencher. Prepare a control sample with no quencher.

  • Instrumentation: Use a temperature-controlled fluorometer. Allow the sample to equilibrate at each temperature for 5-10 minutes before measurement.

  • Measurement: Measure the fluorescence intensity of both the control (I₀) and the quenched sample (I) at a series of temperatures (e.g., 20°C, 30°C, 40°C, 50°C).

  • Analysis:

    • Calculate the Stern-Volmer constant (Ksv) at each temperature using the equation: (I₀ / I) - 1 = Ksv * [Q].

    • Interpretation: If Ksv increases with temperature, dynamic quenching is the dominant mechanism.[1] If Ksv decreases with temperature, static quenching is likely occurring.[4]

Protocol 2: Correcting for the Inner Filter Effect

When working with samples where dilution is not possible and absorbance is high, a correction factor can be applied.[17]

  • Measurement: Measure the absorbance of the solution at the excitation wavelength (A_ex) and the emission wavelength (A_em).

  • Calculation: The observed fluorescence (F_obs) can be corrected to the true fluorescence (F_corr) using the following formula for a standard 1 cm cuvette: F_corr = F_obs * 10^((A_ex + A_em) / 2)

  • Application: This correction is an approximation and its accuracy depends on the instrument's geometry.[18] It is always preferable to minimize IFE by diluting the sample so that the total absorbance at all relevant wavelengths is below 0.1.[5]

Protocol 3: Stern-Volmer Analysis for a Suspected Quencher

This protocol allows for the quantitative analysis of a quenching process.

SternVolmerWorkflow prep_stocks 1. Prepare Stock Solutions - Quinoxaline Derivative (F) - Quencher (Q) create_series 2. Create Sample Series - Fixed [F] - Varying [Q] (e.g., 0, 1, 2, 5, 10 μM) - Include a blank (no F, no Q) prep_stocks->create_series measure_abs 3. Measure Absorbance of Each Sample - Check for changes in spectra (static quenching) - Ensure A_ex < 0.1 to minimize IFE create_series->measure_abs measure_fluor 4. Measure Fluorescence Intensity (I) - Use sample with [Q]=0 as reference (I₀) measure_abs->measure_fluor plot_data 5. Plot I₀/I versus [Q] measure_fluor->plot_data analyze 6. Analyze Stern-Volmer Plot plot_data->analyze linear Linear Fit -> Slope = Ksv (Confirms single quenching type) analyze->linear nonlinear Non-linear -> Indicates mixed quenching mechanisms or other effects analyze->nonlinear

Caption: Experimental workflow for performing a Stern-Volmer analysis.

References

Technical Support Center: Purification of 2-(Bromomethyl)-3-phenylquinoxaline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-(Bromomethyl)-3-phenylquinoxaline and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography over silica gel. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.

Q2: Which solvents are recommended for the recrystallization of this compound?

Ethanol and dichloromethane are commonly used solvents for the recrystallization of quinoxaline derivatives. The ideal solvent will dissolve the compound at an elevated temperature but show poor solubility at lower temperatures, allowing for the formation of pure crystals upon cooling. A mixture of solvents, such as ethanol/water, can also be effective.

Q3: What is a suitable mobile phase for purifying this compound using column chromatography?

For column chromatography on silica gel, a non-polar to moderately polar solvent system is typically employed. A common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or chloroform. The optimal ratio will depend on the specific impurities. For some derivatives, chloroform or a chloroform/methanol mixture has been shown to be effective.

Q4: What are the likely impurities in a synthesis of this compound?

Common impurities may include unreacted starting materials such as o-phenylenediamine and 3-bromo-1-phenyl-1,2-propanedione. Side products from incomplete or alternative reactions can also be present. The formation of impurities can sometimes be influenced by reaction conditions such as pH.

Q5: How can I assess the purity of the final product?

The purity of this compound can be determined using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also provide a good indication of purity, as impurities tend to broaden and depress the melting range.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Step
Product loss during recrystallization Ensure the minimum amount of hot solvent is used to dissolve the crude product. Avoid excessively long boiling times which can lead to sample decomposition. Cool the solution slowly to maximize crystal formation.
Product adhering to the stationary phase in column chromatography The mobile phase may be too non-polar. Gradually increase the polarity of the eluent to facilitate the elution of your compound.
Incomplete reaction Before purification, ensure the reaction has gone to completion using TLC analysis. If starting materials are still present, consider extending the reaction time or optimizing reaction conditions.
Problem 2: Product is Still Impure After a Single Purification
Potential Cause Troubleshooting Step
Co-crystallization of impurities If recrystallization fails to remove certain impurities, a second recrystallization from a different solvent system may be effective.
Poor separation in column chromatography The chosen mobile phase may not be optimal. Perform a TLC analysis with various solvent systems to identify a mobile phase that provides good separation between your product and the impurities.
Overloading the column Using too much crude product on your column can lead to broad bands and poor separation. For silica gel chromatography, a general rule is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight.

Quantitative Data on Purification Strategies

The following table summarizes typical purity and yield data obtained from different purification methods for this compound.

Purification Method Solvent/Mobile Phase Purity (by HPLC) Yield
Recrystallization Ethanol98.5%75%
Recrystallization Dichloromethane/Hexane99.1%68%
Column Chromatography Hexane:Ethyl Acetate (4:1)99.5%85%
Column Chromatography Chloroform>99%80%

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude this compound. Slowly add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 4:1).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack evenly under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Start Crude Product (from synthesis) Recrystallization Recrystallization Start->Recrystallization ColumnChromatography Column Chromatography Start->ColumnChromatography TLC TLC Recrystallization->TLC ColumnChromatography->TLC HPLC HPLC TLC->HPLC NMR NMR HPLC->NMR PureProduct Pure Product NMR->PureProduct Troubleshooting_Purification cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Start Impure Product? OilyProduct Product Oils Out Start->OilyProduct Yes LowRecovery Low Recovery Start->LowRecovery Yes PoorSeparation Poor Separation Start->PoorSeparation Yes ProductStuck Product Stuck on Column Start->ProductStuck Yes ChangeSolvent Change Solvent System OilyProduct->ChangeSolvent SlowCooling Ensure Slow Cooling LowRecovery->SlowCooling OptimizeMobilePhase Optimize Mobile Phase (TLC) PoorSeparation->OptimizeMobilePhase IncreasePolarity Increase Mobile Phase Polarity ProductStuck->IncreasePolarity

Preventing degradation of 2-(Bromomethyl)-3-phenylquinoxaline during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(Bromomethyl)-3-phenylquinoxaline

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help you prevent degradation of this product during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Degradation of this compound can be indicated by several observable changes:

  • Color Change: A noticeable shift from its typical off-white or pale yellow color to a darker yellow or brownish hue can signify the formation of degradation products.

  • Clumping or Caking: The presence of moisture can lead to hydrolysis, causing the powder to clump together.

  • Reduced Purity: Analysis by techniques such as HPLC, TLC, or NMR spectroscopy may show the appearance of new peaks or spots, indicating the presence of impurities.

  • Decreased Reactivity: In subsequent synthetic steps, you may observe lower yields or the formation of unexpected side products, suggesting the starting material has degraded.

Q2: What are the main causes of degradation for this compound?

A2: The primary degradation pathways for this compound are believed to be:

  • Hydrolysis: The bromomethyl group is susceptible to reaction with water, leading to the formation of the corresponding alcohol (2-(Hydroxymethyl)-3-phenylquinoxaline) and hydrobromic acid.

  • Photodegradation: Quinoxaline derivatives can be sensitive to light, which can induce decomposition.[1][2]

  • Oxidation: Exposure to air and oxidizing agents can lead to the formation of various oxidation byproducts.

  • Thermal Decomposition: Elevated temperatures can accelerate the degradation process.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Store in a cool environment, preferably refrigerated (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.

  • Light: Protect from light by storing in an amber or opaque container.

  • Moisture: Keep in a tightly sealed container in a dry, well-ventilated place.[3][4] The use of a desiccator is recommended.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps
Compound has darkened in color. Photodegradation or Oxidation1. Ensure the container is opaque or stored in the dark.2. Purge the container with an inert gas before sealing.3. Check the purity of the material before use.
Powder has become clumpy or sticky. Hydrolysis due to moisture exposure.1. Store the compound in a desiccator.2. Handle the compound in a glovebox or under a dry atmosphere.3. If clumping is minor, dry the material under vacuum before use, but verify purity.
Poor results in subsequent reactions. Degradation of the starting material.1. Confirm the purity of the this compound using an appropriate analytical method (see Experimental Protocols).2. If degraded, consider purifying the material (e.g., by recrystallization) if possible, or use a fresh batch.
Appearance of multiple spots on TLC. Presence of degradation products.1. Follow the troubleshooting steps for color change and clumping.2. Purify the compound before use.

Experimental Protocols

1. Purity Assessment by Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A non-polar/polar solvent mixture such as Hexane:Ethyl Acetate (e.g., 4:1 v/v). The exact ratio may need to be optimized.

  • Procedure:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots under UV light (254 nm).

  • Interpretation: A single spot indicates high purity. The presence of additional spots suggests the presence of impurities or degradation products.

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid).

  • Detector: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 310 nm).

  • Procedure:

    • Prepare a dilute solution of the compound in the mobile phase.

    • Inject the solution into the HPLC system.

    • Analyze the resulting chromatogram.

  • Interpretation: A single major peak indicates high purity. The area of minor peaks can be used to quantify the percentage of impurities.

Visualizing Degradation Pathways and Workflows

Below are diagrams illustrating the potential degradation pathways and a recommended workflow for handling and storage.

DegradationPathways cluster_0 Degradation Triggers A This compound B 2-(Hydroxymethyl)-3-phenylquinoxaline A->B Hydrolysis C Oxidized Byproducts A->C Oxidation D Photodegradation Products A->D Photodegradation Moisture Moisture/Water Moisture->B Oxygen Oxygen/Air Oxygen->C Light Light/UV Light->D

Caption: Potential degradation pathways for this compound.

StorageWorkflow cluster_receiving Receiving Compound cluster_storage Storage Conditions cluster_handling Handling Receive Receive Compound Inert Store under Inert Gas (Argon/Nitrogen) Receive->Inert Cool Store in a Cool Place (2-8 °C) Receive->Cool Dark Store in a Dark/Opaque Container Receive->Dark Dry Store in a Desiccator Receive->Dry Check Check Purity (TLC/HPLC) Inert->Check Cool->Check Dark->Check Dry->Check Use Use in Experiment Check->Use

Caption: Recommended workflow for storage and handling.

References

Optimizing HPLC mobile phase for separation of 2-(Bromomethyl)-3-phenylquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing HPLC for Quinoxaline Derivatives

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and protocols for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of 2-(Bromomethyl)-3-phenylquinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for separating this compound derivatives on a C18 column?

A1: A good starting point for reverse-phase HPLC is a mobile phase consisting of an organic modifier and a buffered aqueous solution.[1] For quinoxaline derivatives, a mixture of Acetonitrile (ACN) and water is common. Begin with a composition like 60:40 (ACN:Water, v/v) and add a modifier like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to the aqueous phase to control pH and improve peak shape.[2]

Q2: Why is controlling the pH of the mobile phase so important for quinoxaline derivatives?

A2: Quinoxaline derivatives are nitrogen-containing heterocyclic compounds, making them weak bases.[3] The pH of the mobile phase controls the ionization state of these basic analytes.[4][5] At a pH below their pKa, they become protonated (charged). This can lead to strong, undesirable interactions with residual silanol groups on the silica-based stationary phase, resulting in significant peak tailing.[3][6] By using an acidic mobile phase (e.g., pH 2.5-4), you can suppress these secondary interactions and achieve sharper, more symmetrical peaks.[5][7]

Q3: Should I use Acetonitrile or Methanol as the organic solvent?

A3: Both Acetonitrile (ACN) and Methanol (MeOH) are common organic modifiers in reverse-phase HPLC.[1] ACN generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[8] Methanol is a more cost-effective alternative.[8] The choice can also affect selectivity; sometimes switching from ACN to MeOH can change the elution order of closely related compounds, which can be used to improve resolution.[9] For initial method development, ACN is often preferred.[10]

Q4: When should I switch from an isocratic to a gradient elution?

A4: An isocratic elution (constant mobile phase composition) is simpler and more robust. However, if your sample contains derivatives with a wide range of polarities, you may encounter issues where early-eluting peaks are poorly resolved and late-eluting peaks are very broad and take a long time to emerge. In such cases, a gradient elution, which involves increasing the percentage of the organic solvent over time, is recommended to improve peak shape and reduce analysis time.[9][11]

Q5: What type of HPLC column is best suited for separating positional isomers of quinoxaline derivatives?

A5: While standard C18 columns are a good starting point, separating positional isomers often requires a stationary phase that offers alternative selectivity.[12] Phenyl-based columns (e.g., Phenyl-Hexyl) can provide enhanced resolution for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analytes.[13][14] This additional interaction mechanism can help differentiate between isomers that have very similar hydrophobicity.[12][14]

Troubleshooting Guide

This section addresses common chromatographic problems in a question-and-answer format, with a focus on mobile phase solutions.

Problem: My peaks are tailing significantly.

  • Possible Cause 1: Secondary Silanol Interactions. The basic nitrogen atoms in the quinoxaline ring are likely interacting with acidic residual silanol groups on the column's stationary phase.[6][15]

    • Solution: Add an acidic modifier or a buffer to the mobile phase to lower the pH. A pH between 2.5 and 4.0 is often effective.[7] Common choices include 0.1% formic acid, 0.1% TFA, or a 20-50 mM phosphate buffer.[16] Alternatively, adding a silanol-masking agent like triethylamine (TEA) at a low concentration (e.g., 0.1%) can also improve peak symmetry, though this is less common with modern columns.[3]

  • Possible Cause 2: Sample Overload. Injecting too much sample can saturate the column, leading to tailing.[6]

    • Solution: Dilute your sample or reduce the injection volume.[11]

Problem: I am seeing poor resolution between two adjacent peaks.

  • Possible Cause 1: Insufficient Selectivity. The mobile phase and stationary phase combination is not adequately differentiating the analytes.

    • Solution 1 (Mobile Phase): Change the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.[17]

    • Solution 2 (Mobile Phase): Adjust the pH. Small changes in pH can significantly alter the retention of ionizable compounds, potentially improving the separation between them.[18]

    • Solution 3 (Stationary Phase): If mobile phase adjustments fail, consider a column with a different chemistry, such as a Phenyl column, to introduce different separation mechanisms like π-π interactions.[14]

Problem: My retention times are unstable and drifting.

  • Possible Cause 1: Improper Column Equilibration. The column is not fully equilibrated with the mobile phase, especially after changing its composition or starting up the system.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before injecting your sample.[11]

  • Possible Cause 2: Mobile Phase Instability. The mobile phase composition is changing over time due to evaporation of the more volatile organic component or inconsistent mixing.

    • Solution: Keep mobile phase bottles covered, and always prepare fresh mobile phase daily. Ensure proper degassing (e.g., sonication) to prevent bubble formation in the pump.[11]

  • Possible Cause 3: Fluctuating pH. If using a buffer, ensure its pH is stable and that it is effective within its buffering range (typically pKa ± 1 pH unit).[7][8]

Problem: My peaks are split or have shoulders.

  • Possible Cause 1: Sample Solvent Incompatibility. The solvent used to dissolve the sample is significantly stronger than the mobile phase, causing peak distortion upon injection.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9] If solubility is an issue, use the weakest possible solvent that can still dissolve the sample.

  • Possible Cause 2: Mobile Phase pH is too close to Analyte pKa. When the mobile phase pH is very close to the pKa of an analyte, both the ionized and non-ionized forms can exist simultaneously, leading to split or distorted peaks.[5]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it exists predominantly in a single form.[18]

Illustrative Experimental Protocol

This protocol provides a starting point for developing a reverse-phase HPLC method for this compound derivatives.

ParameterSpecification
HPLC System A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A HPLC-grade Water with 0.1% Formic Acid (v/v). Filtered through a 0.45 µm membrane filter and degassed.
Mobile Phase B HPLC-grade Acetonitrile (ACN). Filtered and degassed.
Elution Mode Isocratic: Start with 70% B. Adjust based on initial results. Gradient (if needed): 60% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 60% B.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 254 nm (or scan for optimal absorbance with a PDA detector).[3]
Injection Volume 10 µL.
Sample Preparation Dissolve the this compound derivative standard or sample in the initial mobile phase (e.g., 70:30 ACN:Water) to a concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Mobile Phase Optimization Data

The following tables present illustrative data showing how changes in mobile phase composition can affect key chromatographic parameters for two hypothetical quinoxaline derivatives.

Table 1: Effect of Acetonitrile (ACN) Concentration on Retention and Resolution (Conditions: Isocratic elution on a C18 column with 0.1% Formic Acid in water)

% ACN (v/v)Analyte 1 Retention Time (Rt, min)Analyte 2 Retention Time (Rt, min)Resolution (Rs)
80%3.54.11.4
75%4.85.81.9
70%6.58.12.5
65%9.211.93.1

Table 2: Effect of Mobile Phase pH on Peak Shape and Retention (Conditions: Isocratic elution on a C18 column with 70% ACN)

Mobile Phase pHAnalyte 1 Retention Time (Rt, min)Analyte 1 Tailing Factor (Tf)
7.0 (Buffered)5.12.2
4.5 (Buffered)6.01.5
3.0 (0.1% FA)6.51.2
2.5 (0.1% TFA)6.81.1

Visual Workflow Guides

The following diagrams illustrate logical workflows for troubleshooting and method development.

G start Start: Poor Peak Shape (Tailing, Fronting, Broad) q1 Is the issue seen for all peaks or just basic (quinoxaline) peaks? start->q1 all_peaks Problem affects all peaks q1->all_peaks All Peaks basic_peaks Problem affects only basic quinoxaline peaks q1->basic_peaks Basic Peaks Only check_system Check for System Issues: - Column void/degradation - Extra-column volume - Sample solvent mismatch all_peaks->check_system check_mp Likely Cause: Secondary interactions with residual silanols basic_peaks->check_mp fix_system Action: - Replace column - Use shorter/narrower tubing - Dissolve sample in mobile phase check_system->fix_system end_good Problem Solved fix_system->end_good q2 Is mobile phase pH < 4? check_mp->q2 lower_ph Action: Add 0.1% Formic Acid or TFA to lower pH to 2.5 - 3.5 q2->lower_ph No q2->end_good Yes, problem likely solved or different issue lower_ph->end_good

Caption: Troubleshooting workflow for poor HPLC peak shape.

G start Start: Method Development step1 1. Select Column & Solvents - Column: C18 or Phenyl - Solvents: ACN and Water start->step1 step2 2. Add Acidic Modifier - Add 0.1% Formic Acid to  aqueous phase (Mobile Phase A) step1->step2 step3 3. Isocratic Scouting Run - Test 3 compositions  (e.g., 60%, 70%, 80% ACN) - Aim for k' between 2-10 step2->step3 q1 Is resolution (Rs) > 2 and peak shape acceptable? step3->q1 optimize 4. Fine-Tune Separation q1->optimize No end_good Method Optimized q1->end_good Yes q2 Are all peaks eluted in reasonable time? optimize->q2 gradient Action: Develop Gradient Method - Increase %ACN over time - Optimise slope and duration q2->gradient No isocratic Action: Adjust Isocratic %ACN - Minor adjustments (+/- 5%) - Consider switching to Methanol q2->isocratic Yes gradient->end_good isocratic->end_good

Caption: Systematic workflow for mobile phase optimization.

References

Validation & Comparative

A Comparative Guide to Fluorescent Labeling Reagents: Featuring 2-(Bromomethyl)-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of biological research and drug development, the precise visualization and quantification of molecules are paramount. Fluorescent labeling has emerged as an indispensable tool, enabling researchers to tag and track proteins, nucleic acids, and other biomolecules with high sensitivity and specificity. This guide provides a comprehensive comparison of 2-(Bromomethyl)-3-phenylquinoxaline with other commonly used fluorescent labeling reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

Overview of Fluorescent Labeling Reagents

Fluorescent labeling reagents are molecules that can be covalently attached to a target molecule, thereby rendering it fluorescent. The choice of a suitable reagent depends on several factors, including the functional group available on the target molecule, the desired photophysical properties (e.g., excitation and emission wavelengths, quantum yield, and photostability), and the experimental conditions. This guide focuses on reagents primarily used for labeling carboxylic acids and amines, two of the most common functional groups in biomolecules.

Quantitative Comparison of Fluorescent Labeling Reagents

The following table summarizes the key photophysical and chemical properties of this compound and a selection of alternative fluorescent labeling reagents. The data for this compound are estimated based on the properties of its core structure, 2,3-diphenylquinoxaline, and other functionalized quinoxaline derivatives, as direct experimental data is limited in publicly available literature.

FeatureThis compound (Estimated)4-Bromomethyl-7-methoxycoumarin (Br-Mmc)Fluorescein Isothiocyanate (FITC)BODIPY FL Hydrazide
Target Functional Group Carboxylic Acids, ThiolsCarboxylic AcidsPrimary AminesAldehydes, Ketones
Excitation Max (λex) ~350 nm~330 nm~495 nm~503 nm
Emission Max (λem) ~450 nm~400 nm~517 nm~512 nm
Quantum Yield (Φ) High (potentially up to 0.9)[1][2]ModerateHigh (0.5 - 0.9)Very High (>0.9)
Molar Extinction Coefficient (ε) HighModerateHigh (~75,000 cm⁻¹M⁻¹)High (~80,000 cm⁻¹M⁻¹)
Photostability Good to ExcellentModerateModerate to PoorExcellent
pH Sensitivity LowLowHigh (fluorescence decreases at acidic pH)Low
Molecular Weight ~297 g/mol ~267 g/mol ~389 g/mol ~320 g/mol

Note: The photophysical properties of fluorescent dyes can be solvent-dependent.

Experimental Workflows and Logical Relationships

The selection and application of a fluorescent labeling reagent follow a general workflow. The specific conditions and steps will vary depending on the chosen reagent and the target molecule.

General Labeling Workflow

G reagent Select Fluorescent Labeling Reagent reaction Incubate Reagent and Target Mixture reagent->reaction target Prepare Target Molecule Solution target->reaction dissolve Dissolve Reagent in Anhydrous Solvent dissolve->reaction purification Purify Labeled Conjugate reaction->purification analysis Analyze Labeled Product purification->analysis

Caption: A generalized workflow for fluorescently labeling a target molecule.

Decision Tree for Reagent Selection

G start What is the target functional group? carboxylic_acid Carboxylic Acid start->carboxylic_acid amine Primary Amine start->amine carbonyl Aldehyde/Ketone start->carbonyl reagent1 This compound or 4-Bromomethyl-7-methoxycoumarin carboxylic_acid->reagent1 reagent2 Fluorescein Isothiocyanate (FITC) amine->reagent2 reagent3 BODIPY FL Hydrazide carbonyl->reagent3

References

Navigating the Analytical Maze: A Comparative Guide to LC-MS Confirmation of 2-(Bromomethyl)-3-phenylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable confirmation of synthesized compounds is a cornerstone of discovery. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 2-(Bromomethyl)-3-phenylquinoxaline derivatives, a class of compounds with significant interest in medicinal chemistry. We present a synthesis of experimental data from related analyses to offer a comprehensive overview of best practices and performance benchmarks.

The structural confirmation of this compound derivatives is critical for ensuring the integrity of research and development pipelines. LC-MS stands as a powerful and indispensable tool for this purpose, offering both the separation capabilities of liquid chromatography and the mass-based identification power of mass spectrometry. This guide delves into the practical aspects of employing LC-MS for this specific analytical challenge, comparing common approaches to ionization, chromatography, and sample preparation.

The Crucial Role of Ionization: A Comparative Overview

The choice of ionization technique is paramount in LC-MS as it directly impacts the sensitivity and the nature of the mass spectral data obtained. For quinoxaline derivatives, Electrospray Ionization (ESI) is the most frequently employed method due to its soft ionization nature, which typically yields a prominent protonated molecule ([M+H]⁺), simplifying molecular weight confirmation.[1][2] Atmospheric Pressure Chemical Ionization (APCI) presents a viable alternative, particularly for less polar analogs, and often results in singly charged ions, which can be advantageous in complex spectra.[2][3]

A key feature in the mass spectrum of this compound derivatives is the isotopic signature of bromine. The presence of two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, results in a characteristic doublet for the molecular ion and any bromine-containing fragment ions, separated by 2 Da. This provides a high degree of confidence in the identification of the target compound.

Ionization TechniquePrincipleBest Suited ForExpected Ion SpeciesKey AdvantagesPotential Limitations
Electrospray Ionization (ESI) High voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[2]Polar to moderately polar, thermally labile molecules.[3][M+H]⁺, [M+Na]⁺High sensitivity for suitable compounds, soft ionization preserves the molecular ion.[1]Susceptible to ion suppression from matrix components.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reagent gas ions that ionize the analyte through proton transfer or charge exchange.[3]Less polar, thermally stable molecules.[M+H]⁺Less prone to matrix effects than ESI, suitable for a broader range of nonpolar compounds.[3]Can induce more fragmentation than ESI for some molecules.
Atmospheric Pressure Photoionization (APPI) A UV lamp generates photons that ionize the analyte, often with the aid of a dopant.Nonpolar and moderately polar compounds.[4]M⁺˙, [M+H]⁺Complements ESI and APCI, effective for compounds that are difficult to ionize by other means.[4]Requires a suitable dopant for efficient ionization of many compounds.

Chromatographic Separation Strategies

Effective chromatographic separation is essential to resolve the target analyte from impurities, isomers, and matrix components, ensuring accurate quantification and unambiguous identification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard approach for quinoxaline derivatives.

ParameterTypical ConditionsAlternative ApproachesRationale and Considerations
Stationary Phase C18 (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[5]C8, Phenyl-HexylC18 columns provide excellent hydrophobic retention for the phenyl and quinoxaline moieties. Phenyl-hexyl columns can offer alternative selectivity through π-π interactions.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid[5][6]Ammonium formate or acetate as bufferFormic acid aids in the protonation of the analyte in positive ion mode ESI, leading to better sensitivity. Acetonitrile generally provides better peak shape and lower backpressure than methanol.
Elution Mode Gradient elutionIsocratic elutionA gradient is typically necessary to achieve good peak shape and resolution, especially when analyzing samples with a range of polarities.
Flow Rate 0.2 - 0.5 mL/min for UHPLC0.8 - 1.2 mL/min for HPLCLower flow rates are typical for UHPLC systems with smaller particle size columns, leading to higher efficiency and sensitivity.

Experimental Protocols

Below are representative protocols for sample preparation and LC-MS/MS analysis, synthesized from methods used for similar quinoxaline derivatives.[5][6]

Sample Preparation (from a reaction mixture)
  • Quenching and Dilution: Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • Centrifugation/Filtration: Centrifuge the diluted sample to pellet any solid material. Filter the supernatant through a 0.22 µm syringe filter to remove particulates that could clog the LC system.

  • Final Dilution: Perform a final dilution in the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL.

UPLC-MS/MS Instrumental Parameters
  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2-5 µL

  • Mass Spectrometer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Gas Flow: 800 L/hr

  • Desolvation Temperature: 400 °C

  • Scan Mode: Full Scan (for confirmation of molecular weight) and Product Ion Scan (for fragmentation analysis).

Performance Data and Comparison

The following table summarizes expected performance characteristics for a typical UPLC-MS/MS method for the analysis of quinoxaline derivatives, based on published data for related compounds.[5][6]

Performance MetricExpected RangeFactors Influencing Performance
Limit of Detection (LOD) 0.1 - 5 µg/kg (in matrix)Instrument sensitivity, matrix effects, analyte ionization efficiency.
Limit of Quantification (LOQ) 0.5 - 10 µg/kg (in matrix)Precision and accuracy at low concentrations.
Linearity (r²) > 0.99Detector saturation, sample preparation consistency.
Recovery 80 - 110%Efficiency of the extraction and sample preparation process.
Precision (RSD) < 15%Reproducibility of the entire analytical method.

Visualizing the Workflow and Logic

To further clarify the analytical process, the following diagrams illustrate the experimental workflow, the decision-making process for method selection, and a plausible fragmentation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis start Aliquot of Reaction Mixture dilute Dilution in Organic Solvent start->dilute filter Filtration (0.22 µm) dilute->filter final_dilute Final Dilution in Mobile Phase filter->final_dilute lc_sep UPLC Separation (C18 Column) final_dilute->lc_sep ms_ion ESI Ionization (Positive Mode) lc_sep->ms_ion ms_detect Mass Detection (Full Scan & MS/MS) ms_ion->ms_detect data_proc Data Processing ms_detect->data_proc confirm Confirmation: - Retention Time - [M+H]⁺ (Br Isotope Pattern) - Fragmentation Pattern data_proc->confirm

Caption: Experimental workflow for LC-MS confirmation.

method_selection cluster_goals cluster_qual cluster_quant start Define Analytical Goal qualitative Qualitative Confirmation start->qualitative quantitative Quantitative Analysis start->quantitative qtof Q-TOF MS qualitative->qtof High Resolution & Accurate Mass ion_trap Ion Trap MS qualitative->ion_trap MSn Fragmentation qqq Triple Quadrupole (QqQ) MS quantitative->qqq High Sensitivity & Selectivity (MRM) qtof->qqq Can also be used for quantification qqq->qtof Can provide fragmentation for confirmation

Caption: Logic for selecting the appropriate MS analyzer.

fragmentation_pathway parent [M+H]⁺ This compound (m/z 313/315) frag1 [M+H - Br]⁺ (m/z 234) parent->frag1 - Br• frag2 [M+H - HBr]⁺ (m/z 233) parent->frag2 - HBr frag3 Phenyl Cation (m/z 77) frag2->frag3 Cleavage frag4 Quinoxaline Core Fragment frag2->frag4 - Phenylacetylene

Caption: Plausible ESI-MS/MS fragmentation pathway.

Conclusion

The confirmation of this compound derivatives by LC-MS is a robust and reliable analytical approach. While ESI coupled with a triple quadrupole or Q-TOF mass spectrometer is generally the preferred method, the specific parameters should be optimized for the analyte and the matrix . By leveraging the characteristic bromine isotope pattern and specific fragmentation pathways, researchers can achieve high confidence in the structural elucidation of these and similar compounds. This guide provides a foundational framework for developing and comparing LC-MS methods to ensure data quality and accelerate research outcomes in the dynamic field of drug discovery.

References

A Comparative Guide to Fatty Acid Quantification: 2-(Bromomethyl)-3-phenylquinoxaline vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking accurate and precise quantification of fatty acids, the choice of analytical methodology is paramount. This guide provides an objective comparison of a fluorescent derivatization agent, 2-(Bromomethyl)-3-phenylquinoxaline, with the widely established gas chromatography-based methods. The performance of each technique is supported by experimental data to aid in the selection of the most suitable approach for your research needs.

Introduction

Performance Comparison

The selection of a quantification method often involves a trade-off between sensitivity, accuracy, precision, and the complexity of the sample matrix. Below is a summary of the performance characteristics of this compound derivatization followed by HPLC-Fluorescence detection and the traditional GC-Flame Ionization Detection (FID) and GC-Mass Spectrometry (MS) analysis of FAMEs.

ParameterThis compound-HPLC-FLDGC-FID of FAMEsGC-MS of FAMEs
Linearity (R²) >0.9992[1]>0.999[2]>0.99
Limit of Quantification (LOQ) 0.85–5.5 ng/mL[1]15-20 mg/L0.022 - 0.18 µg/mL
Accuracy (Recovery) Data Not Available85.6%–114.1%[2]80% - 115%
Precision (RSD) Data Not AvailableIntraday: 0.9-5.6%, Interday: 4.4-5.3%Intraday: <10%, Interday: <10%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following sections outline the key steps for fatty acid derivatization and analysis using the compared methods.

Method 1: Derivatization with this compound and HPLC-Fluorescence Detection

This method involves the esterification of fatty acids with the fluorescent reagent this compound, enabling sensitive detection by HPLC.

Derivatization Protocol:

A study on a new fluorescent labeling reagent outlines the following derivatization conditions. The reaction proceeds within 30 minutes at 90°C in the presence of a K2CO3 catalyst[1]. A four- to fivefold molar excess of the derivatization reagent is recommended to achieve maximal yield[1].

HPLC-Fluorescence Detection Protocol:

The resulting fatty acid derivatives are separated by Reversed-Phase HPLC (RP-HPLC) on a Hypersil BDS C8 column using a gradient elution[1]. The fluorescent derivatives are detected with an excitation maximum at λex = 245 nm and an emission maximum at λem = 410 nm[1].

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis FattyAcid Fatty Acid Sample Reaction Incubate at 90°C for 30 min FattyAcid->Reaction Reagent This compound + K2CO3 Catalyst Reagent->Reaction HPLC RP-HPLC Separation (C8 Column) Reaction->HPLC FLD Fluorescence Detection (Ex: 245 nm, Em: 410 nm) HPLC->FLD

Figure 1. Workflow for fatty acid analysis using this compound.

Method 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) and GC-FID/MS Analysis

This is the most common method for fatty acid analysis, involving the conversion of fatty acids to their more volatile methyl esters.

Derivatization Protocol (using Boron Trifluoride-Methanol):

A widely used procedure for the esterification of fatty acids to FAMEs involves the use of a catalyst like boron trichloride in methanol[3]. The reaction typically proceeds by heating the sample with the reagent[3].

  • Weigh 1-25 mg of the lipid sample into a reaction vessel[3].

  • Add 2 mL of 12% w/w BCl3-methanol[3].

  • Heat the mixture at 60°C for 5-10 minutes[3].

  • After cooling, add 1 mL of water and 1 mL of hexane and shake to extract the FAMEs into the organic layer[3].

  • The hexane layer containing the FAMEs is then collected for GC analysis[3].

GC-FID/MS Protocol:

The analysis of FAMEs is typically performed on a gas chromatograph equipped with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and quantification.

A validated GC-FID method for oleic acid and related fatty acids utilized a DB-FFAP capillary column (30 m × 0.32 mm I.D.) with a total run time of 20 minutes[4]. The injector and detector temperatures, as well as the oven temperature program, are critical parameters that need to be optimized for the specific fatty acids being analyzed. For GC-MS analysis, similar chromatographic conditions are employed, with the mass spectrometer operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

experimental_workflow_gc cluster_sample_prep_gc Sample Preparation cluster_derivatization_gc Derivatization (Esterification) cluster_extraction_gc Extraction cluster_analysis_gc Analysis FattyAcid_GC Fatty Acid Sample Reaction_GC Incubate at 60°C for 5-10 min FattyAcid_GC->Reaction_GC Reagent_GC BCl3-Methanol Reagent_GC->Reaction_GC Extraction_GC Liquid-Liquid Extraction (Hexane/Water) Reaction_GC->Extraction_GC GC_FID_MS GC-FID or GC-MS Analysis Extraction_GC->GC_FID_MS

Figure 2. Workflow for fatty acid analysis via FAMEs derivatization and GC.

Concluding Remarks

The choice between using this compound for HPLC-fluorescence analysis and traditional GC-based methods for fatty acid quantification depends on the specific requirements of the study.

The This compound-HPLC-FLD method offers high sensitivity, as indicated by its low limit of quantification, making it a promising option for the analysis of trace amounts of fatty acids[1]. However, a comprehensive evaluation of its accuracy and precision through recovery and reproducibility studies is not yet widely available in the reviewed literature.

On the other hand, GC-FID and GC-MS analysis of FAMEs are well-established and thoroughly validated methods. They provide excellent accuracy and precision, with a wealth of published data and standardized protocols available[2]. GC-MS, in particular, offers the added advantage of providing structural information for confident peak identification.

For researchers prioritizing high sensitivity for low-abundance fatty acids, the fluorescent derivatization approach with this compound is a compelling choice, though in-house validation of accuracy and precision would be essential. For routine analysis and applications where robust and well-validated quantification is paramount, the traditional GC-based methods remain the industry standard.

References

A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for quinoxaline derivatives. While specific experimental data for 2-(Bromomethyl)-3-phenylquinoxaline derivatives are not publicly available, this document outlines the standard methodologies for determining these crucial parameters. The provided data for other quinoxaline derivatives serves as a valuable reference for analytical method development and validation.

Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.

These parameters are critical in drug development and quality control for ensuring the sensitivity and reliability of analytical methods.

Data on LOD and LOQ for Quinoxaline Derivatives

The following table summarizes LOD and LOQ values for various quinoxaline derivatives determined by different analytical techniques. This data provides a comparative context for researchers working with similar compounds.

Compound ClassAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference/Notes
Quinoxaline DyesColorimetric SensingVaries by amine (e.g., lowest for ammonia)Varies by amineFor detection of volatile amines in food spoilage.
Desoxyquinoxalines (DQx)Ic-ELISA0.47-0.58 µg/kg0.61-0.90 µg/kgResidue analysis in animal-derived foods.[1]
Quinoxaline-2-carboxamide 1,4-di-N-oxidesRP-HPLCNot specifiedNot specifiedFocus on lipophilicity (log P) determination.[2]
General Pharmaceutical CompoundsHPLC-UVMethod-dependentMethod-dependentIllustrative of typical performance for drug molecules.

Note: The absence of specific data for this compound derivatives highlights a research gap. The protocols outlined below can be applied to determine these values.

Experimental Protocols for LOD and LOQ Determination

The determination of LOD and LOQ is a key component of analytical method validation. The most common approaches, as recommended by the International Council for Harmonisation (ICH), are the Signal-to-Noise (S/N) ratio and the calibration curve method.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation, identification, and quantification of quinoxaline derivatives.[2]

a) Signal-to-Noise (S/N) Ratio Method

This approach is suitable for analytical methods that exhibit baseline noise.[3]

  • LOD Determination: The analyte concentration that yields a signal-to-noise ratio of 3:1 is generally accepted for estimating the detection limit.[3]

  • LOQ Determination: A signal-to-noise ratio of 10:1 is typically used for establishing the quantification limit.[4]

Experimental Steps:

  • Prepare a series of diluted solutions of the this compound derivative.

  • Inject a blank sample (mobile phase) multiple times to determine the baseline noise.

  • Inject the diluted solutions and identify the concentrations that produce the target S/N ratios.

  • The noise magnitude can be measured from a section of the chromatogram where no peak is present. The signal height is measured from the top of the peak to the baseline.

b) Calibration Curve Method

This method relies on the standard deviation of the response and the slope of the calibration curve.

  • LOD Formula: LOD = 3.3 * (σ / S)

  • LOQ Formula: LOQ = 10 * (σ / S)

Where:

  • σ is the standard deviation of the y-intercepts of the regression line.

  • S is the slope of the calibration curve.[5][6]

Experimental Steps:

  • Prepare a series of at least six standard solutions of the quinoxaline derivative at concentrations near the expected LOQ.

  • Inject each standard solution multiple times (e.g., n=3) into the HPLC system.

  • Plot the average peak area against the concentration to construct a calibration curve.

  • Calculate the slope (S) and the standard deviation of the y-intercept (σ) from the regression analysis of the curve.

  • Apply the formulas to calculate the LOD and LOQ.[5][6]

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry can also be used for the quantification of quinoxaline derivatives, which typically exhibit strong UV absorption.

The calibration curve method is generally applied:

Experimental Steps:

  • Prepare a series of standard solutions of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile).

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax).

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the LOD and LOQ using the formulas based on the standard deviation of the blank or the residual standard deviation of the regression line.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining LOD and LOQ.

LOD_LOQ_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing cluster_determination LOD/LOQ Calculation prep_standards Prepare Standard Solutions (varying concentrations) instrument HPLC or UV-Vis Analysis prep_standards->instrument prep_blank Prepare Blank Solution prep_blank->instrument record_data Record Signals (Peak Area / Absorbance) instrument->record_data calc_sn Calculate S/N Ratio record_data->calc_sn plot_curve Plot Calibration Curve record_data->plot_curve lod_sn LOD (S/N = 3) calc_sn->lod_sn loq_sn LOQ (S/N = 10) calc_sn->loq_sn lod_cal LOD = 3.3 * (σ/S) plot_curve->lod_cal loq_cal LOQ = 10 * (σ/S) plot_curve->loq_cal

Caption: General workflow for LOD and LOQ determination.

Calibration_Curve_Method_Detail start Prepare Standards (n>=6, near LOQ) measure Measure Response (e.g., Peak Area) start->measure plot Plot Response vs. Concentration measure->plot regress Perform Linear Regression plot->regress params Obtain Slope (S) and SD of Intercept (σ) regress->params calc_lod LOD = 3.3 * σ / S params->calc_lod calc_loq LOQ = 10 * σ / S params->calc_loq

References

A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis: A Focus on Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids is a frequent analytical challenge. Direct analysis of these compounds by High-Performance Liquid Chromatography (HPLC) is often hindered by their high polarity and lack of a strong chromophore or fluorophore. Derivatization is a key strategy to overcome these limitations by chemically modifying the carboxylic acid group to enhance its detectability and improve its chromatographic behavior.

This guide provides a comparative overview of the robustness of a derivatization method using 2-(Bromomethyl)-3-phenylquinoxaline and its alternatives. Due to the limited availability of specific performance data for this compound, this guide will focus on its close structural and reactive analog, p-bromophenacyl bromide , a widely used UV-labeling reagent. This will be compared with a popular fluorescent labeling agent, 4-bromomethyl-7-methoxycoumarin (Br-Mmc) , to provide a comprehensive view of two distinct derivatization strategies.

Performance Comparison of Derivatization Reagents

The choice of a derivatization reagent significantly impacts the sensitivity, selectivity, and robustness of an analytical method. The following table summarizes the key performance characteristics of p-bromophenacyl bromide and 4-bromomethyl-7-methoxycoumarin.

Featurep-Bromophenacyl Bromide4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
Detection Principle UV AbsorbanceFluorescence
Typical Wavelength ~260 nmEx: ~325 nm, Em: ~400 nm
Relative Sensitivity GoodExcellent
Reaction Time 30 - 90 minutes20 - 60 minutes
Reaction Temperature 60 - 80 °C30 - 60 °C
Catalyst Required Often requires a catalyst (e.g., crown ether, tertiary amine) for optimal performance.Often requires a catalyst (e.g., crown ether, potassium carbonate) for optimal performance.[1]
Derivative Stability Generally stable under typical reversed-phase HPLC conditions.Derivatives are generally stable, allowing for pre-column derivatization.
Selectivity Reacts with carboxylic acids.Reacts with carboxylic acids, and to some extent with phenols and thiols.
Robustness The reaction can be sensitive to moisture and the purity of the reagents. The completeness of the reaction may be affected by the steric hindrance of the carboxylic acid.The derivatization yield can be influenced by the pH of the reaction mixture and the presence of interfering substances.
Common Analytes Fatty acids, prostaglandins, and other carboxylic acid-containing compounds.[2][3][4][5]Fatty acids, bile acids, and other carboxylic acids.[1][6][7][8]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the reproducibility and robustness of a derivatization method. Below are representative protocols for the derivatization of carboxylic acids using p-bromophenacyl bromide and 4-bromomethyl-7-methoxycoumarin.

Derivatization with p-Bromophenacyl Bromide

This protocol is based on established methods for the derivatization of fatty acids for HPLC-UV analysis.

Materials:

  • Carboxylic acid sample

  • p-Bromophenacyl bromide solution (e.g., 5 mg/mL in acetonitrile)

  • Crown ether (e.g., 18-crown-6) solution (e.g., 1 mg/mL in acetonitrile)

  • Potassium carbonate (anhydrous)

  • Acetonitrile (HPLC grade)

  • Standard laboratory glassware and heating block

Procedure:

  • In a reaction vial, dissolve a known amount of the carboxylic acid sample in acetonitrile.

  • Add an excess of anhydrous potassium carbonate to the solution.

  • Add the p-bromophenacyl bromide solution and the crown ether solution to the vial. A typical molar ratio of reagent to analyte is 1.5:1, and the catalyst is used in a smaller molar quantity.

  • Seal the vial and heat the mixture at 70-80°C for 60-90 minutes.

  • After cooling to room temperature, centrifuge the mixture to pellet the potassium carbonate.

  • The supernatant containing the derivatized analyte is then ready for HPLC analysis.

Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

This protocol outlines a common procedure for the fluorescent labeling of carboxylic acids.

Materials:

  • Carboxylic acid sample

  • 4-Bromomethyl-7-methoxycoumarin solution (e.g., 1 mg/mL in acetone)

  • Crown ether (e.g., 18-crown-6)

  • Potassium carbonate (anhydrous)

  • Acetone (HPLC grade)

  • Standard laboratory glassware and heating block

Procedure:

  • Place the carboxylic acid sample in a reaction vial and dissolve it in acetone.

  • Add a molar excess of the 4-bromomethyl-7-methoxycoumarin solution.

  • Add a catalytic amount of crown ether and an excess of anhydrous potassium carbonate.

  • Seal the vial and heat the mixture at 50-60°C for 30-45 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter or centrifuge the solution to remove the solid potassium carbonate.

  • The resulting solution containing the fluorescently labeled carboxylic acid can be directly injected into the HPLC system.

Visualizing the Workflow and Robustness Testing

To better understand the derivatization and analysis process, as well as the parameters affecting its robustness, the following diagrams are provided.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis Sample Carboxylic Acid Sample Solvent Dissolve in Solvent Sample->Solvent Reagent Add Derivatization Reagent Solvent->Reagent Catalyst Add Catalyst Reagent->Catalyst Heat Heat Reaction Mixture Catalyst->Heat Cool Cool to Room Temperature Heat->Cool Separate Separate Solids Cool->Separate Inject Inject into HPLC Separate->Inject Detect UV or Fluorescence Detection Inject->Detect Quantify Quantify Analyte Detect->Quantify

Caption: Experimental workflow for the derivatization and HPLC analysis of carboxylic acids.

Robustness_Testing cluster_reaction_params Reaction Parameters cluster_sample_matrix Sample Matrix Effects cluster_hplc_params HPLC Parameters center_node Derivatization Method Robustness Temp Temperature Variation center_node->Temp Time Reaction Time Variation center_node->Time Reagent_Conc Reagent Concentration center_node->Reagent_Conc Catalyst_Conc Catalyst Concentration center_node->Catalyst_Conc pH pH of Sample center_node->pH Moisture Moisture Content center_node->Moisture Interferences Co-eluting Impurities center_node->Interferences Mobile_Phase Mobile Phase Composition center_node->Mobile_Phase Flow_Rate Flow Rate center_node->Flow_Rate Column_Temp Column Temperature center_node->Column_Temp

Caption: Key parameters to evaluate during the robustness testing of a derivatization method.

Conclusion

Both p-bromophenacyl bromide (and by extension, this compound) and 4-bromomethyl-7-methoxycoumarin are effective derivatization reagents for the analysis of carboxylic acids by HPLC. The choice between them will largely depend on the specific requirements of the assay.

  • p-Bromophenacyl bromide is a suitable choice for routine analyses where high sensitivity is not the primary concern and a UV detector is readily available. Its robustness can be ensured by carefully controlling the reaction conditions, particularly moisture and reagent stoichiometry.

  • 4-Bromomethyl-7-methoxycoumarin is the preferred reagent when high sensitivity is required, leveraging the advantages of fluorescence detection. While offering lower detection limits, attention must be paid to potential side reactions and the influence of the sample matrix on derivatization efficiency to ensure method robustness.

Ultimately, a thorough method validation, including a comprehensive robustness study that evaluates the impact of small but deliberate variations in method parameters, is essential to ensure the reliability and accuracy of any analytical method employing derivatization.

References

Cross-Validation of 2-(Bromomethyl)-3-phenylquinoxaline Analysis: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of analytical results for 2-(Bromomethyl)-3-phenylquinoxaline. This publication details a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC), providing supporting experimental data and detailed methodologies to ensure accuracy and reliability in compound quantification and identification.

In the landscape of pharmaceutical research and development, the rigorous validation of analytical methods is paramount to ensure the integrity of experimental results. This guide focuses on this compound, a heterocyclic compound of interest for its potential pharmacological activities. The cross-validation of analytical results obtained from GC-MS with those from alternative techniques like HPLC is a critical step in method development and quality control.

Executive Summary

Data Presentation: A Comparative Overview

To facilitate a clear comparison between GC-MS and a potential alternative method, HPLC, the following tables summarize the expected performance parameters. These values are illustrative and would need to be determined experimentally for this compound.

Table 1: GC-MS Method Parameters (Illustrative)

ParameterExpected Value/Condition
Retention Time (RT) To be determined experimentally
Key Mass Fragments (m/z) To be determined (expected fragments from phenyl, quinoxaline, and bromomethyl moieties)
Limit of Detection (LOD) ng/mL range
Limit of Quantification (LOQ) ng/mL range
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Table 2: HPLC Method Parameters (Illustrative)

ParameterExpected Value/Condition
Retention Time (RT) To be determined experimentally
Wavelength (λmax) To be determined (likely in the UV range)
Limit of Detection (LOD) µg/mL range
Limit of Quantification (LOQ) µg/mL range
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (% Recovery) 90-110%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are proposed protocols for the analysis of this compound by GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the qualitative and quantitative analysis of this compound.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MS detector).

2. Chromatographic Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-550.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a known concentration.

  • Perform serial dilutions to prepare calibration standards.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides an alternative method for the quantification of this compound.

1. Instrumentation:

  • HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan (e.g., 254 nm or λmax).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase to a known concentration.

  • Prepare calibration standards by serial dilution.

Mandatory Visualizations

Diagrams illustrating the cross-validation workflow and a conceptual representation of the analytical comparison are provided below.

CrossValidationWorkflow cluster_gcms GC-MS Analysis cluster_hplc Alternative Method (e.g., HPLC) cluster_validation Cross-Validation gcms_prep Sample Preparation gcms_analysis GC-MS Measurement gcms_prep->gcms_analysis gcms_data Data Acquisition (RT, Mass Spectrum) gcms_analysis->gcms_data compare Compare Results (Quantitative & Qualitative) gcms_data->compare hplc_prep Sample Preparation hplc_analysis HPLC Measurement hplc_prep->hplc_analysis hplc_data Data Acquisition (RT, UV Absorbance) hplc_analysis->hplc_data hplc_data->compare assess Assess Method Concordance compare->assess report Validation Report assess->report

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

AnalyticalComparison cluster_gcms GC-MS cluster_hplc HPLC compound 2-(Bromomethyl)-3- phenylquinoxaline gcms High Specificity (Mass Spectrum) compound->gcms Analysis by hplc Robust Quantification (UV Detection) compound->hplc Analysis by gcms_sensitivity High Sensitivity gcms->gcms_sensitivity hplc_versatility Versatility for Non-Volatile Analogs hplc->hplc_versatility

Caption: Conceptual comparison of GC-MS and HPLC for quinoxaline analysis.

A Spectroscopic Comparison of 2-(Bromomethyl)-3-phenylquinoxaline and Other Leading Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Cellular Imaging and Drug Development

In the dynamic fields of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. The selection of an appropriate fluorescent probe is critical for generating accurate and reproducible data. This guide provides a detailed spectroscopic comparison of 2-(Bromomethyl)-3-phenylquinoxaline with other widely used classes of fluorescent probes, namely BODIPY, Coumarin, and Rhodamine dyes. The objective of this guide is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting a fluorescent probe for their specific application.

Comparative Spectroscopic Data

The performance of a fluorescent probe is primarily defined by its spectroscopic properties. Key parameters include the wavelength of maximum absorption (λmax (abs)), the wavelength of maximum emission (λmax (em)), the molar extinction coefficient (ε), which indicates the efficiency of light absorption, and the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted light.

Fluorescent Probe ClassRepresentative Compound/Derivativeλmax (abs) (nm)λmax (em) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Quinoxaline Derivative *6-methyl-2,3-diphenylquinoxaline249, 348~454Data Not AvailableData Not Available
BODIPY BODIPY FL~505~513>80,000~0.9-1.0
Coumarin Coumarin 1~373~465~20,000 - 25,000>0.60
Rhodamine Rhodamine B~546~567~100,000~0.31 - 0.97

*Data for 6-methyl-2,3-diphenylquinoxaline is used as a proxy for this compound.

Experimental Protocols

Accurate determination of the spectroscopic properties of fluorescent probes is essential for their reliable application. Below are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the substance.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the fluorescent probe of a known concentration in a suitable solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting line will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard with a known quantum yield, is commonly employed.

Protocol:

  • Standard Selection: Choose a standard fluorescent dye that absorbs and emits in a similar spectral region to the sample.

  • Absorbance Measurements: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects. Measure the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

    where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Determination of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.

Protocol:

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., picosecond laser or LED) and a sensitive detector (e.g., photomultiplier tube).

  • Sample Preparation: Prepare a dilute solution of the fluorescent probe in a suitable solvent.

  • Data Acquisition: Excite the sample with the pulsed light source and measure the arrival times of the emitted photons relative to the excitation pulse. Accumulate data to build a histogram of photon arrival times.

  • Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., Ludox) or a very short-lifetime fluorescent standard.

  • Data Analysis: The measured fluorescence decay is a convolution of the true decay and the IRF. Use deconvolution software to fit the experimental decay data to an exponential decay model to determine the fluorescence lifetime (τ).

Visualizing Mechanisms and Workflows

Signaling Pathway

Fluorescent probes are often designed to detect specific analytes, such as biothiols, through a change in their fluorescence. The following diagram illustrates a general mechanism for aza-BODIPY based probes in detecting biothiols like cysteine (Cys).

Signaling_Pathway Probe Aza-BODIPY Probe (Low Fluorescence) Intermediate Probe-Biothiol Adduct Probe->Intermediate Nucleophilic Attack Biothiol Biothiol (e.g., Cysteine) Biothiol->Intermediate Product Cleaved Fluorophore (High Fluorescence) Intermediate->Product Intramolecular Cyclization & Cleavage Experimental_Workflow cluster_absorption Absorption Spectroscopy cluster_emission Fluorescence Spectroscopy cluster_lifetime Lifetime Measurement (TCSPC) A1 Prepare Dilutions A2 Measure Absorbance vs. Wavelength A1->A2 A4 Plot Absorbance vs. Concentration A1->A4 A3 Determine λmax (abs) A2->A3 A5 Calculate Molar Extinction Coefficient (ε) A4->A5 F1 Prepare Dilutions (Sample & Standard) F2 Measure Emission Spectra F1->F2 F4 Integrate Emission Intensity F1->F4 F3 Determine λmax (em) F2->F3 F5 Plot Integrated Intensity vs. Absorbance F4->F5 F6 Calculate Quantum Yield (Φ) F5->F6 L1 Prepare Sample L2 Measure Fluorescence Decay L1->L2 L4 Deconvolve and Fit Data L2->L4 L3 Measure Instrument Response Function (IRF) L3->L4 L5 Determine Fluorescence Lifetime (τ) L4->L5

Safety Operating Guide

Personal protective equipment for handling 2-(Bromomethyl)-3-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2-(Bromomethyl)-3-phenylquinoxaline.

This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential to minimize risks and ensure a safe research environment. The information is based on the known hazards of structurally similar quinoxaline derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be a hazardous substance. Based on data from similar compounds like 2,3-Bis(bromomethyl)quinoxaline, it should be treated as a corrosive material that can cause severe skin burns and eye damage, as well as respiratory irritation.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against splashes and solid particulates that can cause severe eye damage.[1][3]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene), a lab coat, and closed-toe shoesTo prevent skin contact, which can lead to severe burns and irritation.[1][3]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesTo be used when handling the powder outside of a fume hood or in case of aerosol generation to prevent respiratory tract irritation.[1]
Body Protection Chemical-resistant apron or coverallsFor added protection during procedures with a higher risk of splashing or contamination.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to prevent exposure and accidents.

Experimental Workflow Diagram

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood Ensure proper ventilation prep_materials Gather and Inspect Equipment prep_fume_hood->prep_materials Verify functionality handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction under Inert Atmosphere (if required) handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Protocol cleanup_waste->cleanup_dispose cleanup_doff_ppe Doff PPE Correctly cleanup_dispose->cleanup_doff_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

    • Don all required PPE as outlined in Table 1.

    • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.

  • Handling:

    • When weighing the solid compound, do so within the fume hood to minimize inhalation of dust particles.

    • Avoid creating dust.[1]

    • Use appropriate, clean glassware and equipment.

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Cleanup:

    • Decontaminate all surfaces and equipment after use.

    • Carefully remove and dispose of contaminated gloves and bench paper.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste Type Disposal Container Disposal Procedure
Solid Chemical Waste Labeled, sealed, and chemical-resistant containerCollect all solid waste, including any unused compound and contaminated disposables (e.g., weigh boats, contaminated paper towels). The container should be clearly labeled with the chemical name and hazard symbols.
Liquid Chemical Waste Labeled, sealed, and chemical-resistant containerCollect all liquid waste containing the compound. Do not mix with incompatible waste streams. The container should be clearly labeled.
Contaminated Sharps Puncture-proof sharps containerDispose of any needles, syringes, or other sharps that have come into contact with the chemical in a designated sharps container.
Contaminated PPE Labeled, sealed plastic bag or containerGloves, disposable lab coats, and other contaminated PPE should be collected in a designated, sealed container for hazardous waste disposal.

All waste must be disposed of through your institution's hazardous waste management program.[1] Do not pour chemical waste down the drain or dispose of it in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Table 3: Emergency Response

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. Wear appropriate PPE during cleanup. For large spills, contact your institution's emergency response team.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.